Tyrphostin AG 528
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c19-11-14(9-12-5-6-16(21)17(22)10-12)18(23)20-8-7-13-3-1-2-4-15(13)20/h1-6,9-10,21-22H,7-8H2/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKCTDWWIWGLHW-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(=CC3=CC(=C(C=C3)O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tyrphostin AG 528: A Technical Guide to its Inhibition of EGFR and ErbB2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528 is a potent protein tyrosine kinase inhibitor with demonstrated activity against the Epidermal Growth Factor Receptor (EGFR) and the v-erb-b2 erythroblastic leukemia viral oncogene homolog 2 (ErbB2, also known as HER2). As a member of the tyrphostin family of compounds, it serves as a valuable tool for investigating the roles of these critical receptor tyrosine kinases in cellular signaling and as a potential scaffold for the development of targeted anticancer therapeutics. This technical guide provides an in-depth overview of this compound, focusing on its inhibitory properties, the downstream signaling pathways it affects, and detailed experimental protocols for its characterization.
Core Inhibitory Activity
This compound exhibits a competitive inhibitory mechanism against the ATP-binding site of the EGFR and ErbB2 tyrosine kinase domains. This inhibition prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of this compound against EGFR and ErbB2 has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentrations (IC50) being key parameters.
| Target Kinase | IC50 Value (µM) | Citation |
| EGFR | 4.9 | [1][2] |
| ErbB2 (HER2) | 2.1 | [1][2] |
Signaling Pathways
The inhibition of EGFR and ErbB2 by this compound disrupts multiple downstream signaling pathways critical for oncogenesis. The primary cascades affected include the Ras-Raf-MEK-ERK (MAPK) pathway, which is central to cell proliferation, and the PI3K-Akt-mTOR pathway, a key regulator of cell survival and growth.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory effects of this compound.
In Vitro Kinase Assay
This protocol outlines a general procedure to determine the IC50 of this compound against EGFR and ErbB2 kinases.
Materials:
-
Recombinant human EGFR and ErbB2 kinase domains
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.
-
Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase (EGFR or ErbB2) in kinase buffer. The final kinase concentration should be predetermined to be in the linear range of the assay.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be close to its Km for the respective kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation (MTT) Assay
This protocol is for assessing the effect of this compound on the proliferation of cancer cell lines that overexpress EGFR or ErbB2 (e.g., A431, SK-BR-3).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting cell viability against the logarithm of the inhibitor concentration.
Apoptosis Assay (Annexin V Staining)
This protocol is for detecting apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot Analysis
This protocol is to assess the inhibition of EGFR and ErbB2 phosphorylation and downstream signaling by this compound.
Materials:
-
Cancer cell line of interest
-
Serum-free and complete cell culture medium
-
This compound stock solution (in DMSO)
-
EGF or other relevant growth factors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ErbB2, anti-ErbB2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a growth factor like EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin) and total protein levels.
Conclusion
This compound is a well-characterized inhibitor of EGFR and ErbB2, making it a valuable research tool for dissecting the signaling pathways governed by these receptors. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to investigate its biological effects and explore its therapeutic potential. The ability to effectively block key oncogenic signaling pathways underscores the importance of compounds like this compound in the ongoing efforts to develop more effective and targeted cancer therapies.
References
Tyrphostin AG 528: A Technical Guide to its Signaling Pathway and Inhibitory Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528, also known as Tyrphostin B66, is a synthetically derived small molecule inhibitor belonging to the tyrphostin family of compounds. These compounds are structurally analogous to the tyrosine residue of proteins and are designed to inhibit the activity of protein tyrosine kinases (PTKs). PTKs play a crucial role in cellular signal transduction pathways that regulate cell growth, differentiation, and proliferation. Dysregulation of PTK activity is a hallmark of many cancers, making them a key target for therapeutic intervention. This compound has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the ErbB2 (also known as HER2/neu) receptor, both of which are critical drivers in the progression of various solid tumors. This technical guide provides an in-depth overview of the signaling pathway of this compound, its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the intracellular tyrosine kinase domain of both EGFR and ErbB2. By binding to the ATP-binding pocket of these receptors, it prevents the autophosphorylation and subsequent activation of downstream signaling cascades. This blockade of signal transduction ultimately leads to the inhibition of cancer cell proliferation and survival.
Core Signaling Pathways
The primary targets of this compound are EGFR (ErbB1) and ErbB2 (HER2). These receptors are members of the ErbB family of receptor tyrosine kinases. Upon ligand binding (in the case of EGFR) or heterodimerization, these receptors undergo a conformational change that activates their intrinsic kinase activity. This leads to the phosphorylation of specific tyrosine residues within their cytoplasmic tails, creating docking sites for various adaptor proteins and enzymes. These interactions trigger the activation of two major downstream signaling pathways: the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. Both pathways are central to promoting cell proliferation, survival, and angiogenesis. By inhibiting the initial phosphorylation event, this compound effectively shuts down these pro-tumorigenic signaling networks.
Caption: this compound inhibits EGFR and ErbB2, blocking downstream MAPK and PI3K/Akt pathways.
Quantitative Data
The inhibitory activity of this compound has been quantified against its primary targets. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (µM) | Assay Type |
| EGFR | 4.9[1][2][3][4] | Cell-free kinase assay |
| ErbB2/HER2 | 2.1[1][2][3][4][5] | Cell-free kinase assay |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques and can be adapted for the specific needs of the researcher.
In Vitro Kinase Assay (EGFR/ErbB2)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against EGFR and ErbB2 tyrosine kinases.
Materials:
-
Recombinant human EGFR or ErbB2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Phosphocellulose paper (for radiolabeling method)
-
Scintillation counter or luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in assay buffer to obtain a range of concentrations for IC50 determination.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
This compound at various concentrations
-
Recombinant EGFR or ErbB2 kinase
-
Poly(Glu, Tyr) substrate
-
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or just cold ATP if using a non-radioactive method) to each well.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Termination of Reaction:
-
Radiolabeling method: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
ADP-Glo™ method: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol.
-
-
Data Analysis:
-
Radiolabeling method: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
ADP-Glo™ method: Measure the luminescence using a luminometer.
-
-
IC50 Calculation: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
Tyrphostin AG 528: A Technical Guide to its Discovery, Mechanism, and Application
Abstract
Tyrphostin AG 528, also known as Tyrphostin B66, is a synthetically derived small molecule inhibitor of protein tyrosine kinases. It exhibits potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and the closely related ErbB2/HER2 receptor. This technical guide provides a comprehensive overview of the discovery and history of this compound, its mechanism of action, and detailed protocols for key in vitro assays. The document also presents its effects on downstream signaling pathways and summarizes its inhibitory activity in a structured format.
Discovery and History
The discovery of this compound is rooted in the pioneering work of Dr. Alexander Levitzki and his colleagues at the Hebrew University of Jerusalem. In the late 1980s, they initiated a systematic effort to synthesize and characterize a novel class of low molecular weight compounds that could specifically inhibit protein tyrosine kinases (PTKs).[1] This endeavor led to the creation of "tyrphostins," a name coined for tyrosine phosphorylation inhibitors.[1][2]
The foundational research, published in 1989, described the synthesis and biological activity of the first series of tyrphostins, which were benzylidene malononitrile derivatives.[2] These initial compounds were designed to be competitive inhibitors at the substrate-binding site of the EGF receptor kinase domain.[2]
Further structure-activity relationship studies led to the development of more potent and selective tyrphostins. In a 1991 publication, Gazit et al. described the synthesis of heterocyclic and α-substituted benzylidenemalononitrile tyrphostins, which included compounds with potent inhibitory activity against both EGFR and the then newly characterized ErbB2/neu (HER2) tyrosine kinase.[3] It is within this body of work that this compound (also referred to as Tyrphostin B66) emerged as a significant inhibitor of both these key oncogenic drivers.
Chemical Properties and Synthesis
This compound is a benzylidene malononitrile derivative. While a detailed, step-by-step synthesis protocol for this compound is not explicitly detailed in readily available literature, the general synthesis of this class of compounds involves the Knoevenagel condensation of a substituted benzaldehyde with a malononitrile derivative.
Based on the structure of this compound, a plausible synthetic route would involve the condensation of 3,4-dihydroxybenzaldehyde with N-(3-phenylpropyl)cyanoacetamide.
Caption: Plausible synthetic route for this compound.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the catalytic domain of EGFR and ErbB2/HER2. By binding to the ATP-binding pocket, it prevents the transfer of the gamma-phosphate from ATP to tyrosine residues on the receptor and its downstream substrates. This blockade of autophosphorylation and substrate phosphorylation effectively abrogates the activation of the receptor and the subsequent initiation of downstream signaling cascades.
Quantitative Data
The inhibitory activity of this compound has been quantified against its primary targets. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (μM) | Assay Type |
| EGFR | 4.9 | Cell-free kinase assay |
| ErbB2/HER2 | 2.1 | Cell-free kinase assay |
Data sourced from multiple commercial suppliers and corroborated by available literature.[4]
Signaling Pathway Inhibition
The inhibition of EGFR and ErbB2 by this compound leads to the downregulation of several critical downstream signaling pathways that are central to cancer cell proliferation, survival, and migration. The primary pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.
Caption: Inhibition of EGFR/ErbB2 signaling by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
In Vitro Kinase Assay (EGFR/ErbB2)
This protocol outlines a method to determine the IC50 of this compound against purified EGFR or ErbB2 kinase.
Caption: Workflow for an in vitro kinase assay.
Methodology:
-
Reagents and Buffers:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
-
Recombinant human EGFR or ErbB2 kinase.
-
Poly(Glu, Tyr) 4:1 as a generic substrate.
-
ATP.
-
This compound dissolved in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add the recombinant kinase to each well and incubate for 10-15 minutes at room temperature.
-
Prepare a solution of the substrate and ATP in kinase buffer.
-
Initiate the kinase reaction by adding the substrate/ATP solution to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of ADP produced (or phosphorylated substrate) according to the manufacturer's protocol of the chosen detection system.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell-Based Proliferation Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effects of this compound on cancer cell lines.
Caption: Workflow for an MTT cell proliferation assay.
Methodology:
-
Materials:
-
Cancer cell line of interest (e.g., A431 for high EGFR expression, SK-BR-3 for high ErbB2 expression).
-
Complete cell culture medium.
-
This compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for a period of 72 hours in a humidified incubator at 37°C with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Studies
While specific in vivo efficacy data for this compound is not extensively reported in publicly accessible literature, studies on other tyrphostins have demonstrated their potential to inhibit tumor growth in xenograft models. For instance, related tyrphostins have been shown to delay the growth of squamous cancer xenografts. However, these studies also highlighted challenges such as rapid in vivo elimination, suggesting that formulation and dosing schedules are critical for therapeutic efficacy.
Conclusion
This compound is a historically significant molecule in the development of targeted cancer therapies. As a potent inhibitor of EGFR and ErbB2, it has served as a valuable tool for dissecting the roles of these receptor tyrosine kinases in cancer biology. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound and related compounds.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. selleckchem.com [selleckchem.com]
- 3. Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
Tyrphostin AG 528 as a protein tyrosine kinase inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on Tyrphostin AG 528 (also known as Tyrphostin B66), a potent protein tyrosine kinase inhibitor. This document provides detailed information on its mechanism of action, key signaling pathways, quantitative data, and exemplary experimental protocols to facilitate its application in research and drug development.
Executive Summary
This compound is a synthetic, small-molecule inhibitor of protein tyrosine kinases, demonstrating notable activity against the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (HER2).[1][2][3] By competing with ATP for the kinase binding site, it effectively blocks the autophosphorylation and subsequent activation of these receptors, leading to the attenuation of downstream signaling cascades crucial for cell proliferation, survival, and differentiation. Its inhibitory effects on these key oncogenic drivers have positioned this compound as a compound of interest in cancer research. This guide provides a detailed overview of its biochemical properties, biological effects, and methodologies for its experimental use.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of protein tyrosine kinases.[4] The catalytic activity of these enzymes is dependent on the transfer of a phosphate group from ATP to a tyrosine residue on a substrate protein. This compound, due to its structural similarity to the adenine ring of ATP, occupies the ATP-binding pocket within the kinase domain of EGFR and ErbB2. This occupation physically obstructs the binding of ATP, thereby preventing the phosphotransfer reaction and inhibiting the kinase's activity. The inhibition of receptor autophosphorylation is the primary event that leads to the blockade of downstream signal transduction.
Quantitative Data
The inhibitory potency of this compound has been quantified against its primary targets. The following table summarizes the key quantitative data available for this compound.
| Target | Assay Type | IC50 Value | Reference |
| EGFR (ErbB1) | Cell-free assay | 4.9 µM | [1][2][3] |
| ErbB2 (HER2) | Cell-free assay | 2.1 µM | [1][2][3] |
Signaling Pathways
This compound primarily impacts two major signaling pathways that are frequently dysregulated in cancer: the EGFR signaling pathway and the JAK/STAT signaling pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon binding to ligands such as EGF, undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are central to regulating cell proliferation, survival, and migration. This compound's inhibition of EGFR autophosphorylation effectively halts the initiation of these downstream signals.[5][6]
JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors.[1] Ligand-receptor binding induces the activation of receptor-associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and function as transcription factors to regulate the expression of genes involved in cell growth, differentiation, and immune responses. EGFR activation can also lead to the activation of the JAK/STAT pathway. By inhibiting upstream kinases like EGFR, this compound can indirectly suppress the activation of this pathway.[5][7]
Experimental Protocols
The following are representative protocols for evaluating the activity of this compound. These are generalized methodologies and should be optimized for specific cell lines and experimental conditions.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a method to determine the IC50 value of this compound against a specific protein tyrosine kinase.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Prepare a solution of the purified kinase of interest.
-
Prepare a solution of a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
Prepare a solution of [γ-³²P]ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer.
-
Add serial dilutions of this compound to the wells. Include a control with DMSO only.
-
Add the kinase and substrate to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 30% acetic acid).
-
Spot a portion of the reaction mixture from each well onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT Assay - General Protocol)
This protocol measures the effect of this compound on the metabolic activity of cultured cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Western Blot Analysis of Protein Phosphorylation (General Protocol)
This protocol is used to assess the effect of this compound on the phosphorylation state of specific proteins within a signaling pathway.
-
Cell Treatment and Lysis:
-
Culture cells to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound for a specified duration. A positive control (e.g., EGF stimulation) and a negative control (vehicle) should be included.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-EGFR, anti-phospho-AKT, anti-phospho-ERK, or anti-phospho-STAT3).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities to determine the relative levels of protein phosphorylation in treated versus control samples.
-
Conclusion
This compound is a valuable research tool for investigating signaling pathways mediated by EGFR and ErbB2. Its defined mechanism of action and inhibitory potency make it a suitable compound for studying the roles of these kinases in various cellular processes, particularly in the context of oncology. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies. Further investigation into its broader kinase selectivity profile and its effects in various in vivo models will continue to delineate its potential as a therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound (Tyrphostin B66) | EGFR抑制剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Tyrphostin AG 528: A Technical Guide to its Inhibition of Epidermal Growth Factor Receptor (EGFR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory effects of Tyrphostin AG 528 on the Epidermal Growth Factor Receptor (EGFR). It includes quantitative data on its inhibitory concentration, detailed experimental protocols for assessing its activity, and a visualization of its mechanism of action within the EGFR signaling pathway.
Quantitative Inhibitory Activity
This compound is a protein tyrosine kinase inhibitor that demonstrates activity against members of the ErbB family of receptors. Its inhibitory potency is most pronounced against EGFR and ErbB2. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 Value |
| Epidermal Growth Factor Receptor (EGFR) | 4.9 µM[1][2] |
| ErbB2 (HER2) | 2.1 µM[1][2] |
Experimental Protocol: Determination of EGFR Kinase Inhibition
The following protocol is a representative method for determining the IC50 value of a Tyrphostin, such as AG 528, against EGFR tyrosine kinase activity. This methodology is based on established kinase assay principles.
Objective: To measure the in-vitro inhibitory activity of this compound on the phosphorylation of a synthetic substrate by the EGFR tyrosine kinase.
Materials:
-
Enzyme: Recombinant human EGFR tyrosine kinase domain.
-
Substrate: Poly(Glu, Tyr) 4:1 (or a specific peptide substrate).
-
Inhibitor: this compound, dissolved in DMSO to create a stock solution, with subsequent serial dilutions.
-
ATP: Adenosine triphosphate, as a phosphate donor. [32P]ATP is used for radioactive detection.
-
Assay Buffer: Typically contains HEPES, MgCl₂, MnCl₂, and a detergent like Triton X-100.
-
Reaction Plates: 96-well microtiter plates.
-
Phosphocellulose Paper: For capturing the phosphorylated substrate.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Preparation of Reagents:
-
Prepare a range of concentrations of this compound by serial dilution of the stock solution in the assay buffer.
-
Prepare a reaction mixture containing the EGFR enzyme and the substrate in the assay buffer.
-
Prepare an ATP solution containing a mix of non-radioactive ATP and [γ-32P]ATP.
-
-
Kinase Reaction:
-
To each well of the 96-well plate, add the prepared this compound dilutions.
-
Add the EGFR enzyme and substrate mixture to each well.
-
Initiate the phosphorylation reaction by adding the ATP solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).
-
-
Termination and Detection:
-
Stop the reaction by adding a solution such as trichloroacetic acid (TCA).
-
Spot an aliquot from each well onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-32P]ATP.
-
Measure the amount of radioactivity incorporated into the substrate on the paper using a scintillation counter.
-
-
Data Analysis:
-
The radioactivity counts are proportional to the EGFR kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that results in a 50% reduction in EGFR kinase activity, by fitting the data to a sigmoidal dose-response curve.
-
EGFR Signaling Pathway and Inhibition by this compound
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[3][4] Dysregulation of the EGFR signaling pathway is a common factor in the development of various cancers.
Mechanism of Action:
Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5][6] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[6][7] These pathways ultimately lead to the cellular responses of growth and survival.
This compound acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding pocket of the kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues on the substrate. This blockage of autophosphorylation and subsequent downstream signaling effectively inhibits the pro-proliferative and anti-apoptotic signals mediated by EGFR.
Caption: EGFR signaling and inhibition by this compound.
Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 value of an inhibitor like this compound in a kinase assay.
Caption: Workflow for IC50 determination of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. selleck.co.jp [selleck.co.jp]
- 5. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 6. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyrphostin AG1478 suppresses proliferation and invasion of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Preparing Tyrphostin AG 528 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528, also known as Tyrphostin B66, is a potent inhibitor of protein tyrosine kinases, specifically targeting the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (ErbB2/HER2).[1][2][3][4] It is a valuable tool in cancer research and drug development for studying signaling pathways implicated in cell proliferation, differentiation, and survival. Accurate preparation of a stable stock solution is critical for obtaining reliable and reproducible experimental results. This document provides detailed application notes and a protocol for preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 306.32 g/mol | [1][2][5][6] |
| Molecular Formula | C₁₈H₁₄N₂O₃ | [1][2][5][6] |
| CAS Number | 133550-49-9 | [1][5][6] |
| IC₅₀ for EGFR | 4.9 µM | [1][2][3][5] |
| IC₅₀ for ErbB2/HER2 | 2.1 µM | [1][2][3][5] |
| Solubility in DMSO | 20 - 61 mg/mL (65.3 - 199.1 mM) | [1][2][5][7] |
Signaling Pathway Inhibition
This compound exerts its biological effects by inhibiting the autophosphorylation of EGFR and ErbB2, thereby blocking downstream signaling cascades that promote tumor growth.
Caption: Inhibition of EGFR and ErbB2 signaling by this compound.
Experimental Protocol: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure
-
Pre-weighing and Calculation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of this compound and DMSO to prepare the desired stock solution concentration. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 306.32 g/mol = 3.0632 mg
-
-
-
Dissolution:
-
Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. It is crucial to use fresh, high-quality DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of this compound.[1]
-
Vortex the solution thoroughly for several minutes to aid dissolution. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to facilitate the dissolution of the compound if necessary.[2] Visually inspect the solution to ensure that all the powder has dissolved completely.
-
-
Aliquoting and Storage:
Storage and Stability
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Tyrphostin AG 528 in the HT-29 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528 is a potent inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2/HER2 tyrosine kinases.[1][2] The HT-29 human colorectal adenocarcinoma cell line is a widely utilized model in cancer research. HT-29 cells express both EGFR and HER2, making them a relevant system for studying the effects of inhibitors targeting these receptors.[3] However, it is crucial to note that HT-29 cells possess downstream mutations, specifically BRAF V600E and PIK3CA P449T, which can confer resistance to upstream EGFR inhibition by monoclonal antibodies.[3] This document provides detailed application notes and experimental protocols for the investigation of this compound's effects on the HT-29 cell line.
Data Presentation
Table 1: this compound Inhibitory Concentrations
| Target | IC50 Value | Cell Line/System | Reference |
| EGFR | 4.9 µM | Cell-free assay | [1][2] |
| ErbB2/HER2 | 2.1 µM | Cell-free assay | [1][2] |
Table 2: HT-29 Cell Line Characteristics Relevant to this compound Application
| Feature | Description | Implication for this compound Studies | Reference |
| EGFR Expression | Present | Provides a direct target for this compound. | [3][4][5][6][7][8][9] |
| HER2/ErbB2 Expression | Present | Provides a secondary target for this compound. | [3] |
| BRAF Mutation | V600E (constitutively active) | May lead to resistance to upstream EGFR inhibition by activating the MAPK pathway independently of EGFR signaling. | [3] |
| PIK3CA Mutation | P449T (activating) | May confer resistance by maintaining PI3K/Akt pathway activation despite EGFR blockade. | [3] |
| p53 Mutation | R273H | May influence apoptotic response to drug treatment. | [6] |
Signaling Pathways and Experimental Workflow
EGFR Signaling Pathway in HT-29 Cells
The following diagram illustrates the EGFR signaling cascade and highlights the key mutations present in the HT-29 cell line that may impact the efficacy of this compound.
Caption: EGFR signaling in HT-29 cells with inhibitory action of this compound and key mutations.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical experimental workflow to assess the biological effects of this compound on the HT-29 cell line.
Caption: A logical workflow for investigating this compound's effects on HT-29 cells.
Experimental Protocols
HT-29 Cell Culture
-
Media Preparation: Culture HT-29 cells in McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[3]
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculturing: When cells reach 80-90% confluency, wash with PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-seed at a lower density.
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[2]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[10]
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all treatments (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
Cell Viability (MTT) Assay
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed HT-29 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at predetermined concentrations (e.g., IC50 and 2x IC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them with trypsin. Combine with the floating cells from the supernatant.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) for each treatment condition.
Western Blot Analysis of EGFR Signaling Pathway
-
Cell Lysis: After treating HT-29 cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[3]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the levels of phosphorylated proteins to their respective total protein levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Depleting receptor tyrosine kinases EGFR and HER2 overcomes resistance to EGFR inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of epidermal growth factor receptor in human colon cancer cell lines by interferon α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Western Blot Analysis Following Tyrphostin AG 528 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of Tyrphostin AG 528, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2 tyrosine kinases.
Introduction
This compound is a valuable tool for studying cellular signaling pathways regulated by EGFR and ErbB2, which are frequently dysregulated in various cancers. This compound inhibits the autophosphorylation and subsequent activation of these receptors, thereby blocking downstream signaling cascades involved in cell proliferation, survival, and differentiation.[1][2] Western blot analysis is a fundamental technique to elucidate the molecular effects of this compound by quantifying the changes in protein expression and phosphorylation status of key signaling molecules.
Mechanism of Action
This compound acts as an ATP-competitive inhibitor at the catalytic domain of EGFR and ErbB2, preventing the transfer of phosphate groups to tyrosine residues on the receptors and their substrates. The reported IC50 values for this compound are approximately 4.9 µM for EGFR and 2.1 µM for ErbB2.[1][2] Inhibition of EGFR and ErbB2 phosphorylation blocks the activation of major downstream signaling pathways, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway, which are critical for cell growth and survival.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical Western blot experiment investigating the dose-dependent effect of this compound on the phosphorylation of EGFR and ErbB2 in a relevant cancer cell line (e.g., A431 for EGFR, SK-BR-3 for ErbB2). This data is intended to be illustrative of expected results.
| Treatment | Concentration (µM) | p-EGFR (Tyr1068) (% of Control) | p-ErbB2 (Tyr1248) (% of Control) |
| Vehicle (DMSO) | 0 | 100 | 100 |
| This compound | 0.1 | 85 | 75 |
| This compound | 1 | 55 | 40 |
| This compound | 5 | 20 | 15 |
| This compound | 10 | 5 | 5 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., A431, SK-BR-3, or other cell lines with endogenous or overexpressed EGFR/ErbB2) in complete growth medium and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal receptor phosphorylation, serum-starve the cells by replacing the complete medium with a serum-free or low-serum medium for 16-24 hours prior to treatment.
-
Ligand Stimulation (Optional): To induce receptor phosphorylation, you may stimulate the cells with an appropriate ligand (e.g., 100 ng/mL EGF for EGFR) for a short period (e.g., 15-30 minutes) before or concurrently with inhibitor treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in a serum-free medium to the desired final concentrations.
-
Treatment: Remove the medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO). Incubate for the desired treatment time (e.g., 1-4 hours).
Protein Extraction
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each dish.
-
Scraping and Collection: Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new, clean tube.
Protein Quantification
-
Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize the samples to ensure equal loading of total protein for each lane in the subsequent Western blot.
Western Blot Analysis
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency. Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-EGFR, anti-total EGFR, anti-p-ErbB2, anti-total ErbB2, and a loading control like β-actin or GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control to determine the relative change in phosphorylation.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for Western blot analysis.
References
Application Notes and Protocols for Tyrphostin AG 528 In Vivo Studies in Mice
Disclaimer: Direct, peer-reviewed in vivo studies of Tyrphostin AG 528 in mice are not extensively documented in publicly available literature. The following application notes and protocols are based on established methodologies for related tyrphostin compounds and general best practices for in vivo research in mice. Researchers should use this information as a guide and optimize protocols for their specific experimental needs.
Introduction
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2 tyrosine kinases, with IC50 values of 4.9 µM and 2.1 µM, respectively.[1] As a member of the tyrphostin family of protein tyrosine kinase inhibitors, it holds potential for investigation in various disease models, particularly in oncology. This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting in vivo studies with this compound and related compounds in mice.
Data Presentation: In Vivo Studies of Related Tyrphostin Compounds
The following tables summarize quantitative data from in vivo studies of other tyrphostin agents in mice and rats, which can serve as a reference for designing experiments with this compound.
Table 1: Summary of In Vivo Studies with Tyrphostin Analogs
| Compound | Animal Model | Application | Dosage | Administration Route | Key Findings |
| Tyrphostin AG-1478 | Sprague-Dawley Rats | Cardiac Dysfunction Model | 21.4 mg/kg/day | Intraperitoneal (i.p.), 3 times/week for 5 weeks | Induced hypomagnesemia and cardiac systolic dysfunction. |
| Tyrphostin AG490 | NOD Mice | Type 1 Diabetes Model | 1 mg/mouse | Intraperitoneal (i.p.), 3 times/week for 5 weeks, then once/week for 5 weeks | Significantly inhibited the development of Type 1 Diabetes. |
| Tyrphostin AG-556 | C57BL/6 Mice | Arterial Injury Model | 2 mg/mouse/day | Intraperitoneal (i.p.), daily | Significantly attenuated intimal thickening. |
| Tyrphostin AG879 | NOD/SCID Mice | Cancer Xenograft Model (Leiomyosarcoma, Leukemia) | 100 mg/kg | Subcutaneous (s.c.), 10 times over 19 days | Resulted in dramatic reductions in tumor size. |
| Tyrphostin AG879 | Nude Mice | Cancer Xenograft Model (v-Ha-RAS transformed NIH 3T3) | 20 mg/kg | Intraperitoneal (i.p.), on days 3, 5, 7, 10, 12, 14, and 17 | Kept 50% of mice tumor-free and reduced tumor size in others. |
Experimental Protocols
Vehicle Preparation for this compound
A common vehicle for the in vivo administration of tyrphostin compounds involves a multi-component solvent system to ensure solubility and stability.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [1]
-
Prepare a stock solution of this compound in Dimethyl sulfoxide (DMSO).
-
For the working solution, take the required volume of the DMSO stock solution.
-
Add Polyethylene glycol 300 (PEG300) to the DMSO solution and mix thoroughly until clear. A common ratio is 10% DMSO and 40% PEG300 in the final volume.
-
Add Tween-80 to the mixture and mix until clear. A typical final concentration is 5% Tween-80.
-
Add sterile saline to reach the final desired volume and concentration. The final volume will contain 45% saline.
-
It is recommended to prepare this working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
Administration of this compound in Mice
The route of administration will depend on the experimental design and the target tissue. Intraperitoneal and subcutaneous injections are common methods.
Protocol 2: Intraperitoneal (i.p.) Injection
-
Prepare the this compound formulation as described in Protocol 1.
-
Gently restrain the mouse, exposing the abdominal area.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Aspirate briefly to ensure no fluid (urine or blood) is drawn back, indicating incorrect placement.
-
Inject the prepared dose slowly.
-
Monitor the mouse for any signs of distress post-injection.
Protocol 3: Subcutaneous (s.c.) Injection
-
Prepare the this compound formulation.
-
Gently lift a fold of skin on the back of the mouse, between the shoulder blades, to form a "tent".
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Aspirate briefly to check for blood.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Monitor the injection site for any signs of irritation.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
This compound primarily targets the EGFR and ErbB2 signaling pathways. Understanding these pathways is crucial for interpreting experimental outcomes.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram illustrates a general workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
References
Assessing Apoptosis with Tyrphostin AG 528 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528 is a potent inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2/HER2 tyrosine kinases.[1] Its ability to block these critical signaling pathways, which are often dysregulated in cancer, makes it a valuable tool for inducing and studying apoptosis in cancer cells. These application notes provide a comprehensive guide for utilizing this compound to assess apoptosis, including detailed experimental protocols and an overview of the underlying signaling mechanisms.
Mechanism of Action
This compound exerts its pro-apoptotic effects by inhibiting the autophosphorylation of EGFR and ErbB2, thereby blocking downstream signaling cascades crucial for cell survival and proliferation. The primary pathways affected are the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways. Inhibition of these pathways leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the upregulation or activation of pro-apoptotic proteins (e.g., Bax, caspases), ultimately culminating in programmed cell death.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound and related compounds.
Table 1: Inhibitory Concentration (IC50) of this compound and Related Compounds
| Compound | Target(s) | IC50 | Cell Line(s) | Reference |
| This compound | EGFR, ErbB2/HER2 | 4.9 µM (EGFR), 2.1 µM (ErbB2) | Cell-free assay | [1] |
| Tyrphostin A9 | EGFR, VEGFR-2 | 48.5 nM (EGFR), 28.2 nM (VEGFR-2) | HCT-116 | |
| Tyrphostin AG1478 | EGFR | Varies by cell line | A431, Breast Cancer Cells | |
| Tyrphostin AG490 | JAK2/STAT3 | Varies by cell line | PEL Cells |
Table 2: Apoptosis Induction by Tyrphostin Treatment (Illustrative Data)
| Cell Line | Tyrphostin Compound | Concentration | Assay | Percentage of Apoptotic Cells (Early + Late) | Reference |
| HCT-116 | Tyrphostin A9 | IC50 | TUNEL | Significantly increased vs. control | |
| A549 | Thymoquinone + Quercetin | 22.49 µM (Combination IC50) | Annexin V/PI | 50.9% (Early Apoptosis) | |
| L-02 | Oxalicumone A | 10 µM | Annexin V/PI | 10.5% (Early Apoptosis) | |
| L-02 | Oxalicumone A | 20 µM | Annexin V/PI | 16.4% (Early Apoptosis) | |
| L-02 | Oxalicumone A | 40 µM | Annexin V/PI | 20.1% (Early Apoptosis) |
Table 3: Effect of Tyrphostin Treatment on Apoptosis-Related Protein Expression (General Trends)
| Protein | Function | Expected Change with Tyrphostin Treatment |
| p-EGFR / p-ErbB2 | Activated Receptors | Decrease |
| p-Akt | Pro-survival Signaling | Decrease |
| p-ERK | Pro-survival Signaling | Decrease |
| Bcl-2 | Anti-apoptotic | Decrease |
| Bax | Pro-apoptotic | Increase / Translocation to Mitochondria |
| Cleaved Caspase-3 | Executioner Caspase | Increase |
| Cleaved Caspase-9 | Initiator Caspase | Increase |
| Cleaved PARP | Substrate of Executioner Caspases | Increase |
Signaling Pathway
Caption: this compound induced apoptosis signaling pathway.
Experimental Protocols
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (including a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium (save it, as it may contain detached apoptotic cells). Wash the cells once with PBS. Trypsinize the cells and combine them with the saved medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Experimental workflow for Annexin V/PI staining.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells treated with this compound
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation and Fixation: Grow and treat cells on glass coverslips or in culture plates. After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.1% Triton X-100 for 2-5 minutes on ice.
-
TUNEL Reaction: Wash the cells with PBS. Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and fluorescently labeled dUTPs for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing and Counterstaining: Wash the cells several times with PBS to remove unincorporated nucleotides. If desired, counterstain the nuclei with a DNA dye such as DAPI or Hoechst.
-
Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence. Alternatively, the cells can be analyzed by flow cytometry.
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.
Materials:
-
Cells treated with this compound
-
White-walled, clear-bottom 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. Treat cells with this compound for the desired time. Include appropriate controls (vehicle-treated and untreated cells).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Lysis and Caspase Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Caption: Workflow for Caspase-3/7 activity assay.
Conclusion
This compound is an effective tool for inducing apoptosis through the inhibition of EGFR and ErbB2 signaling. The protocols outlined in these application notes provide robust methods for quantifying and characterizing the apoptotic response to this compound treatment. By combining these experimental approaches, researchers can gain valuable insights into the molecular mechanisms of drug-induced apoptosis and evaluate the therapeutic potential of EGFR/ErbB2 inhibitors.
References
Troubleshooting & Optimization
Tyrphostin AG 528 solubility issues and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrphostin AG 528.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Tyrphostin B66, is a potent inhibitor of protein tyrosine kinases.[1] It specifically targets the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2, with IC50 values of 4.9 μM and 2.1 μM, respectively.[2][3][4] By inhibiting the autophosphorylation of these receptors, this compound blocks downstream signaling pathways involved in cell proliferation, migration, and differentiation, exhibiting anti-cancer activity.[2][5][6][7]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as DMSO and ethanol.[2][3] It is sparingly soluble in aqueous solutions.[2][3] For detailed solubility information, please refer to the data table below.
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in a suitable organic solvent, such as DMSO. For detailed, step-by-step instructions, please refer to the "Experimental Protocols" section.
Q4: How should I store this compound and its stock solutions?
The lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).[2][4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to one year.[2] It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[4][8]
Troubleshooting Guide
Issue 1: My this compound powder will not dissolve in my chosen solvent.
-
Solution 1: Verify the correct solvent and concentration. Refer to the solubility data table to ensure you are using an appropriate solvent and are not exceeding the maximum solubility.
-
Solution 2: Use fresh, high-quality solvent. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[2] Old or improperly stored DMSO can have a higher water content, which will significantly decrease the solubility of this compound. Always use fresh, anhydrous DMSO.
-
Solution 3: Gentle warming and sonication. If the compound is slow to dissolve, you can try gently warming the solution (e.g., in a 37°C water bath) and using a sonicator to aid dissolution.[1] However, be cautious with heating as it may degrade the compound.
Issue 2: I observe precipitation when I dilute my DMSO stock solution into my aqueous cell culture medium.
-
Solution 1: Decrease the final concentration of this compound. The limited aqueous solubility of this compound can cause it to precipitate out of solution when the concentration of the organic solvent is significantly reduced. Try using a lower final concentration in your experiment.
-
Solution 2: Increase the final concentration of the organic solvent. While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines. Ensure your final DMSO concentration is sufficient to maintain the solubility of this compound at the desired working concentration.
-
Solution 3: Prepare an intermediate dilution. Instead of diluting the highly concentrated stock solution directly into the aqueous medium, first, prepare an intermediate dilution in a solvent that is miscible with both the stock solvent and the final medium.
Issue 3: I am seeing inconsistent or no effect of this compound in my experiments.
-
Solution 1: Verify the integrity of the compound. Improper storage or handling, such as repeated freeze-thaw cycles of the stock solution, can lead to degradation of this compound.[4][8] It is recommended to use freshly prepared dilutions from a properly stored, aliquoted stock solution.
-
Solution 2: Confirm the activity of your target pathway. Ensure that the EGFR/ErbB2 signaling pathway is active in your experimental model. You can do this by checking the phosphorylation status of EGFR, ErbB2, or downstream signaling molecules like Akt and MAPK.
-
Solution 3: Optimize the treatment time and concentration. The optimal concentration and duration of treatment with this compound can vary depending on the cell type and experimental conditions. Perform a dose-response and time-course experiment to determine the optimal parameters for your specific system.
Data Presentation
This compound Solubility Data
| Solvent | Solubility (mg/mL) | Molar Equivalent | Notes |
| DMSO | ~60-61 mg/mL | ~195.87-199.13 mM | Use fresh, anhydrous DMSO for best results.[2][3] |
| Ethanol | ~5 mg/mL | ~16.32 mM | |
| Water | <1 mg/mL | Insoluble/Slightly Soluble | |
| DMF | ~25 mg/mL | ~81.6 mM |
Note: Solubility values may have slight batch-to-batch variations.[3][4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (Molecular Weight: 306.32 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 3.06 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary. d. Aliquot the stock solution into single-use, light-protected vials. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell Culture Experiments
-
Materials: 10 mM this compound stock solution in DMSO, sterile cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the 10 mM stock solution at room temperature. b. For a final concentration of 10 µM in 10 mL of cell culture medium, add 10 µL of the 10 mM stock solution to the medium. c. Mix thoroughly by gentle inversion or pipetting. d. Apply the working solution to your cells immediately. The final DMSO concentration in this example is 0.1%.
Protocol 3: General Guidance for In Vivo Formulation
For in vivo experiments, a common approach is to first prepare a concentrated stock solution in DMSO and then dilute it with a suitable vehicle, such as a mixture of PEG300, Tween 80, and saline, or corn oil.[9] The exact formulation will depend on the specific experimental requirements, including the route of administration. It is recommended to prepare the final working solution fresh on the day of use.[1]
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ErbB receptors and signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. bosterbio.com [bosterbio.com]
- 6. cusabio.com [cusabio.com]
- 7. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Tyrphostin AG 1478 | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
how to dissolve Tyrphostin AG 528 for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Tyrphostin AG 528 in experiments. Find troubleshooting guides and frequently asked questions to ensure seamless integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent protein tyrosine kinase inhibitor. It specifically targets the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2), with IC50 values of 4.9 μM and 2.1 μM, respectively.[1][2] By inhibiting these receptor tyrosine kinases, it can block downstream signaling pathways involved in cell proliferation and survival, making it a subject of interest in cancer research.
Q2: How should I dissolve this compound for my experiments?
A2: The recommended solvent for preparing stock solutions of this compound is Dimethyl Sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of up to 61 mg/mL being reported.[2] For cell-based assays, it is crucial to use fresh, high-quality DMSO, as moisture can reduce the compound's solubility.[2] If you observe any precipitation, gentle warming or sonication can be used to aid dissolution.[1]
Q3: Can I dissolve this compound in other solvents like ethanol or water?
A3: this compound has limited solubility in ethanol (around 5 mg/mL) and is poorly soluble in water (<1 mg/mL).[2][3][4] Therefore, while ethanol can be used for some applications, water is not a suitable solvent for preparing primary stock solutions. For most in vitro experiments, DMSO is the preferred solvent.
Q4: How should I store the powdered compound and my stock solutions?
A4: The lyophilized powder of this compound should be stored at -20°C for long-term stability (up to 3 years).[2][5] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term use (up to 1 month) or at -80°C for longer-term storage (up to 1 year).[1][2]
Q5: I'm seeing precipitation in my media after adding the this compound stock solution. What should I do?
A5: This can happen if the final concentration of DMSO in your culture media is too high or if the compound's solubility limit in the aqueous environment of the media is exceeded. To troubleshoot this, you can try the following:
-
Lower the final DMSO concentration: Ensure the final percentage of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation.
-
Prepare an intermediate dilution: Before adding to your final culture volume, you can make an intermediate dilution of your DMSO stock solution in your cell culture medium.
-
Vortex gently while adding: Add the stock solution dropwise to your media while gently vortexing to ensure rapid and even dispersion.
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized in the table below. Please note that solubility can vary slightly between different batches of the compound.
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 25 - 61 | 81.61 - 199.13 | [1][2] |
| Ethanol | 5 | 16.32 | [2][3][4] |
| Water | < 1 | - | [2][3][4] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 306.32 g/mol )
-
Anhydrous/fresh Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Pre-warm the DMSO: If the DMSO is frozen, bring it to room temperature.
-
Weigh the this compound: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.0632 mg of the compound.
-
Add DMSO: Add the appropriate volume of DMSO to the weighed powder. For the example above, add 1 mL of DMSO.
-
Dissolve the compound: Vortex the solution gently until the powder is completely dissolved. If necessary, you can sonicate the solution for a few minutes to aid dissolution.
-
Sterilize (optional): If required for your application, you can sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot and store: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Signaling Pathway Diagram
This compound is an inhibitor of the EGFR/ErbB2 signaling pathway. The following diagram illustrates a simplified representation of this pathway, which is often implicated in cell proliferation and survival.
Caption: Inhibition of EGFR/ErbB2 signaling by this compound.
References
Tyrphostin AG 528 stability in cell culture media
Welcome to the technical support center for Tyrphostin AG 528. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive information, troubleshooting guides, and frequently asked questions to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of protein tyrosine kinases. Specifically, it targets the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2.[1][2][3] By inhibiting these receptors, this compound blocks downstream signaling pathways that are crucial for cell proliferation and survival, making it an effective anti-cancer agent.[1][3]
Q2: What are the recommended storage and solubility conditions for this compound?
A2: Proper storage and handling are critical for maintaining the stability and activity of this compound. For detailed information on solubility and storage, please refer to the data summary table below. It is important to note that the compound is soluble in DMSO and ethanol but is only slightly soluble or insoluble in water.[4][5] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions.[1][4]
Q3: Is this compound stable in cell culture media?
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Value | Source |
| Solubility | ||
| DMSO | ~60-61 mg/mL (~196-199 mM) | [1][4][5] |
| Ethanol | ~5 mg/mL (~16.32 mM) | [4][5] |
| Water | <1 mg/mL (Slightly soluble or insoluble) | [4][5] |
| Storage | ||
| Lyophilized Powder | -20°C for up to 3 years | [1][4] |
| Stock Solution (in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | [1][4] |
Mandatory Visualizations
Caption: Inhibition of EGFR/ErbB2 signaling by this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, with a focus on its stability in cell culture media.
Problem 1: Inconsistent or lower-than-expected activity of this compound.
-
Possible Cause 1: Degradation of the compound in cell culture media.
-
Explanation: Tyrphostins can undergo hydrolysis in aqueous solutions, which can lead to a reduction in the effective concentration of the active compound over the course of your experiment.
-
Solution:
-
Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.
-
Minimize the pre-incubation time of the compound in the media before adding it to your cells.
-
If your experiment requires long incubation times, consider replenishing the media with freshly diluted this compound at regular intervals.
-
To confirm if degradation is an issue, you can perform a stability study as outlined in the "Experimental Protocols" section.
-
-
-
Possible Cause 2: Improper storage of stock solutions.
-
Explanation: Frequent freeze-thaw cycles or prolonged storage at improper temperatures can lead to the degradation of this compound in your DMSO stock solution.
-
Solution:
-
-
Possible Cause 3: Precipitation of the compound in the cell culture media.
-
Explanation: While this compound is soluble in DMSO, adding a high concentration of the DMSO stock to your aqueous cell culture media can cause the compound to precipitate, thereby reducing its bioavailable concentration.
-
Solution:
-
Ensure that the final concentration of DMSO in your cell culture media is low (typically <0.5%) to maintain the solubility of this compound.
-
When diluting the DMSO stock into your media, vortex or mix the solution thoroughly to ensure proper dispersion.
-
Visually inspect the media for any signs of precipitation after adding the compound.
-
-
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).
-
Objective: To quantify the concentration of this compound in cell culture medium over time.
-
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments.
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
Incubator set to 37°C with 5% CO2
-
Sterile microcentrifuge tubes
-
-
Methodology:
-
Preparation of Standards: Prepare a stock solution of this compound in DMSO. Create a series of calibration standards by diluting the stock solution in your cell culture medium to known concentrations. These standards will be used to generate a standard curve.
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the working concentration you use in your experiments.
-
Aliquot this solution into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
The T=0 sample should be processed immediately.
-
Place the remaining tubes in a 37°C incubator.
-
-
Sample Collection and Processing:
-
At each designated time point, remove one tube from the incubator.
-
To precipitate proteins from the serum in the media, add a sufficient volume of a protein precipitation agent (e.g., ice-cold acetonitrile).
-
Vortex the tube and centrifuge at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze the processed standards and samples by HPLC. The mobile phase composition and gradient will need to be optimized for good separation of the this compound peak from other components in the media.
-
Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the this compound standards against their known concentrations.
-
Use the standard curve to determine the concentration of this compound in your samples at each time point.
-
Plot the concentration of this compound as a percentage of the initial concentration (T=0) versus time to determine its stability profile and half-life in your specific cell culture medium.
-
-
Caption: A step-by-step workflow for assessing compound stability in media.
References
potential off-target effects of Tyrphostin AG 528
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Tyrphostin AG 528. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known targets of this compound?
This compound, also known as Tyrphostin B66, is a potent inhibitor of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (ErbB2/HER2).[1][2]
Q2: What are the reported IC50 values for the primary targets of this compound?
The half-maximal inhibitory concentration (IC50) values for this compound against its primary targets are:
Q3: Are there any known or suspected off-target effects of this compound?
Troubleshooting Guides
Issue 1: Unexpected Phenotype or Cellular Response Not Consistent with EGFR/ErbB2 Inhibition
Possible Cause: This could be due to off-target effects of this compound. While its primary targets are EGFR and ErbB2, other signaling pathways may be affected.
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that EGFR and ErbB2 are indeed inhibited in your experimental system at the concentration of this compound you are using. This can be done by Western blot analysis of the phosphorylated (active) forms of these receptors.
-
Investigate Potential Off-Target Pathways:
-
JAK/STAT Pathway: The JAK/STAT signaling pathway is a common off-target for some tyrosine kinase inhibitors.[4] Analyze the phosphorylation status of key proteins in this pathway, such as STAT3.
-
Src Family Kinases: Members of the Src family of non-receptor tyrosine kinases are another potential off-target class.[3] Assess the phosphorylation of Src or its downstream substrates.
-
-
Perform a Dose-Response Curve: Determine if the unexpected phenotype is observed at concentrations significantly different from the IC50 values for EGFR and ErbB2 inhibition. This can help differentiate between on-target and off-target effects.
-
Use a Structurally Different EGFR/ErbB2 Inhibitor: As a control, treat your cells with an EGFR/ErbB2 inhibitor from a different chemical class. If the unexpected phenotype persists, it might be a consequence of inhibiting the primary targets in your specific cellular context. If the phenotype is unique to this compound, it is more likely an off-target effect.
Issue 2: High Background or Non-Specific Bands in Western Blots for Phosphorylated Proteins
Possible Cause: Western blotting for phosphoproteins is sensitive and prone to high background if not optimized.
Troubleshooting Steps:
-
Optimize Blocking Buffer: Avoid using milk as a blocking agent, as it contains phosphoproteins (like casein) that can cause high background.[5] Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.
-
Use Phosphatase Inhibitors: During cell lysis, endogenous phosphatases can dephosphorylate your target proteins. Always include a cocktail of phosphatase inhibitors in your lysis buffer and keep samples on ice.[5][6]
-
Proper Washing: Increase the number and duration of washes with TBST to remove non-specifically bound antibodies.[7]
-
Antibody Dilution: Optimize the concentration of your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding and high background.[7]
-
Use Fresh Buffers: Ensure all buffers, especially the wash buffer and antibody dilution buffer, are freshly prepared to avoid contamination.[7]
Issue 3: Inconsistent or Irreproducible Results in Cell-Based Assays
Possible Cause: Variability in cell culture conditions, compound preparation, or assay execution can lead to inconsistent results.
Troubleshooting Steps:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. Cellular responses can change with increasing passage number.
-
Compound Solubility and Stability: this compound is typically dissolved in DMSO for stock solutions. Ensure the final DMSO concentration in your cell culture media is low (typically <0.1%) and consistent across all experiments, including vehicle controls. Poor solubility can lead to inconsistent effective concentrations.
-
Assay Timing and Kinetics: The timing of inhibitor addition and the duration of the assay are critical. For signaling pathway studies, perform a time-course experiment to determine the optimal time point to observe the desired effect.
-
Control for Assay Artifacts: Some assay reagents can interfere with the compound or the detection method. Run appropriate controls, such as the compound in the absence of cells, to identify any potential artifacts.
Data Presentation
Table 1: Known Target Inhibition Profile of this compound
| Target | IC50 (µM) | Reference(s) |
| EGFR | 4.9 | [1][2] |
| ErbB2/HER2 | 2.1 | [1][2] |
Table 2: Potential Off-Target Kinase Families for this compound (Based on related compounds)
| Kinase Family | Rationale for Consideration | Key Downstream Effectors |
| JAK Family | Other tyrphostins (e.g., AG-490) are known JAK inhibitors.[4] | STAT1, STAT3, STAT5 |
| Src Family | Related tyrphostins have shown effects on Src-mediated signaling.[3] | FAK, p130Cas, Cortactin |
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR and Downstream Signaling Pathway Phosphorylation
This protocol provides a general framework for assessing the effect of this compound on protein phosphorylation in a cellular context.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane on an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): To detect total protein levels on the same membrane, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Opposing effects of cyclosporin A and tyrphostin AG-1478 indicate a role for Src protein in the cellular control of mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Janus kinases by tyrosine phosphorylation inhibitor, Tyrphostin AG-490 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Tyrphostin AG 528 cytotoxicity in normal cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrphostin AG 528, focusing on its cytotoxic effects in normal cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Tyrphostin B66, is a potent inhibitor of protein tyrosine kinases. Specifically, it targets the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2), with IC50 values of 4.9 µM and 2.1 µM, respectively, in cell-free assays.[1][2][3] By inhibiting these receptors, this compound can block downstream signaling pathways that are crucial for cell growth, proliferation, and survival.
Q2: I am seeing high cytotoxicity in my normal cell line with this compound. Is this expected?
While this compound is often studied for its anti-cancer properties, its targets (EGFR and ErbB2) are also present in many normal cell types, which can lead to cytotoxicity. The degree of cytotoxicity can depend on the expression levels of these receptors in your specific cell line and their dependence on these signaling pathways for survival. There is limited specific data on the cytotoxicity of this compound across a wide range of normal cell lines. However, studies on related tyrphostin compounds, such as Tyrphostin A9 and AG1296, have shown varying degrees of selectivity between cancerous and normal cells. For example, Tyrphostin A9 showed reduced toxicity in Vero and MDCK kidney cells compared to colon cancer cells. Another related compound, tyrphostin AG1296, demonstrated low toxicity to normal human fibroblasts at lower concentrations.
Q3: What are some common issues when preparing this compound for cell-based assays?
A common issue is the solubility of this compound. It is typically dissolved in DMSO to create a stock solution.[1] Ensure you are using fresh, anhydrous DMSO, as moisture can reduce its solubility.[1] When diluting the stock solution into your culture medium, it is crucial to mix thoroughly to avoid precipitation, which can lead to inconsistent results. If you observe precipitation, gentle warming and sonication may help to redissolve the compound.
Q4: How can I troubleshoot unexpected results in my cytotoxicity assay with this compound?
Unexpected results can arise from several factors:
-
Cell Line Health: Ensure your normal cell lines are healthy, within a low passage number, and free from contamination.
-
Compound Stability: this compound solutions should be stored properly (typically at -20°C for long-term storage) and protected from light. Repeated freeze-thaw cycles should be avoided.
-
Assay-Specific Issues:
-
MTT/XTT Assays: The metabolic activity of your cells can influence the results. Ensure your cells are in the exponential growth phase.
-
LDH Assay: This assay measures membrane integrity. False positives can occur if the compound interferes with the enzyme activity.
-
Crystal Violet Assay: Incomplete washing steps can lead to artificially high readings.
-
Q5: What are the key downstream signaling pathways affected by this compound?
By inhibiting EGFR and ErbB2, this compound primarily affects the PI3K/Akt and MAPK/ERK signaling pathways. These pathways are critical for regulating cell cycle progression, proliferation, and apoptosis.
Data on Related Tyrphostin Compounds in Normal Cell Lines
Direct and extensive quantitative data on the cytotoxicity of this compound in a variety of normal cell lines is limited in publicly available literature. However, data from related tyrphostin compounds can provide some insight into potential selectivity.
| Compound | Normal Cell Line | Cell Type | IC50 (µM) | Reference |
| Tyrphostin A9 | MCF10A | Human Mammary Epithelial | > 10 | [4] |
| Tyrphostin A9 | Vero | Monkey Kidney Epithelial | > 10 | [4] |
| Tyrphostin A9 | MDCK | Canine Kidney Epithelial | > 10 | [4] |
| Tyrphostin AG1296 | HS27 | Human Fibroblast | > 25 (low cytotoxicity) | [5] |
Experimental Protocols
General Protocol for Assessing Cytotoxicity using MTT Assay
This protocol provides a general framework for determining the cytotoxicity of this compound in a normal cell line.
-
Cell Seeding:
-
Culture the normal cell line of interest to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Inhibition of EGFR and ErbB2 by this compound blocks downstream signaling pathways.
Experimental Workflow for Cytotoxicity Assessment
Caption: A general workflow for determining the cytotoxicity of this compound.
References
Optimizing Tyrphostin AG 528 Treatment Duration: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Tyrphostin AG 528. Here, you will find troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes, with a particular focus on treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (ErbB2/HER2).[1][2] It functions by competitively blocking the ATP-binding site within the intracellular tyrosine kinase domain of these receptors, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[3]
Q2: What are the recommended concentrations of this compound for cell-based assays?
The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. A good starting point is to perform a dose-response curve to determine the optimal concentration for your system. Based on its IC50 values, a concentration range of 1 µM to 10 µM is often a reasonable starting point for most cell culture experiments.
Q3: How long should I treat my cells with this compound?
The optimal treatment duration is highly dependent on the biological question you are asking.
-
For assessing immediate signaling events: To observe the inhibition of EGFR or ErbB2 phosphorylation, a short treatment of 30 minutes to 2 hours is typically sufficient.[1] The phosphorylation status of these receptors can change rapidly upon inhibitor treatment.
-
For studying downstream pathway modulation: To analyze the effects on downstream signaling proteins like Akt and ERK, a treatment time of 2 to 6 hours may be necessary to observe significant changes.
-
For long-term cellular assays: For experiments such as cell proliferation, viability (e.g., MTT assay), apoptosis, or cell cycle analysis, a longer treatment duration of 24 to 72 hours is generally required to observe a measurable effect.
-
For clonogenic assays: These experiments require the longest incubation periods, often ranging from 7 to 14 days, with the inhibitor present in the culture medium, which may need to be replenished.
Q4: What is the stability of this compound in cell culture?
While specific data on the stability of this compound in cell culture medium is limited, it is known that the stability of small molecule inhibitors can be affected by factors such as temperature, pH, and interaction with media components. For long-term experiments (over 24 hours), it is advisable to replenish the media with fresh inhibitor every 24-48 hours to ensure a consistent effective concentration. Stock solutions in DMSO should be stored at -20°C or -80°C and are typically stable for up to one month at -20°C.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of EGFR/ErbB2 phosphorylation | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Start with a range from 1 µM to 20 µM. |
| Treatment time is too short or too long. | For phosphorylation studies, a time course experiment (e.g., 15 min, 30 min, 1h, 2h) is recommended. Maximum inhibition is often observed within 30-60 minutes. | |
| Poor inhibitor solubility or stability. | Ensure the DMSO stock is fully dissolved before diluting in culture medium. For long-term experiments, replenish the medium with fresh inhibitor every 24-48 hours. | |
| Low basal receptor activity. | Stimulate the cells with an appropriate ligand (e.g., EGF for EGFR) to induce receptor phosphorylation before or concurrently with inhibitor treatment. | |
| Inconsistent results between experiments | Variability in cell density or passage number. | Use cells at a consistent confluency and within a defined passage number range for all experiments. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Observed cell toxicity or off-target effects | Inhibitor concentration is too high. | Lower the concentration of this compound. Determine the cytotoxic concentration using a viability assay. |
| Prolonged treatment duration. | For long-term experiments, consider if a shorter treatment duration could achieve the desired biological effect. | |
| Off-target effects of the inhibitor. | Consult the literature for known off-target effects of tyrphostins. Consider using a second, structurally different inhibitor for the same target to confirm the observed phenotype. |
Data Presentation
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Target(s) | EGFR, ErbB2/HER2 | [1][2] |
| IC50 (EGFR) | 4.9 µM | [1] |
| IC50 (ErbB2/HER2) | 2.1 µM | [1] |
| Solubility | Soluble in DMSO | [5] |
| Storage of Stock Solution | -20°C (up to 1 month) or -80°C | [4] |
Table 2: Recommended Treatment Durations for Various Assays
| Experimental Assay | Typical Treatment Duration | Considerations |
| Receptor Phosphorylation (Western Blot) | 30 minutes - 2 hours | A time-course experiment is recommended to capture the peak inhibition. |
| Downstream Signaling (e.g., p-Akt, p-ERK) | 2 - 6 hours | The timing of downstream effects can vary between pathways. |
| Cell Proliferation / Viability (e.g., MTT, Cell Counting) | 24 - 72 hours | Monitor cell health and consider replenishing the inhibitor for longer time points. |
| Apoptosis Assay (e.g., Annexin V staining) | 24 - 48 hours | Apoptosis is a process that unfolds over time; a time-course is beneficial. |
| Clonogenic Assay | 7 - 14 days | The medium containing the inhibitor should be replaced every 2-3 days. |
Experimental Protocols
Protocol 1: Determination of Optimal Treatment Duration for Inhibition of EGFR Phosphorylation
-
Cell Seeding: Plate your cells of interest in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Starvation (Optional): Once cells are attached and have reached the desired confluency, replace the growth medium with a serum-free or low-serum medium for 12-24 hours. This will reduce basal receptor phosphorylation.
-
Ligand Stimulation and Inhibitor Treatment:
-
Prepare a working solution of this compound at the desired final concentration in a serum-free medium.
-
Prepare a working solution of a suitable ligand (e.g., EGF at 100 ng/mL).
-
Aspirate the starvation medium and add the this compound containing medium to the cells. Incubate for different durations (e.g., 0, 15, 30, 60, 120 minutes).
-
For the last 10 minutes of each inhibitor incubation period, add the ligand to the respective wells to stimulate receptor phosphorylation. Include a control well with ligand stimulation but no inhibitor.
-
-
Cell Lysis: Immediately after the treatment, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Protein Quantification and Western Blotting:
-
Collect the cell lysates and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Perform SDS-PAGE and western blotting using primary antibodies against phospho-EGFR (e.g., p-Tyr1068) and total EGFR.
-
-
Analysis: Densitometrically quantify the bands for phospho-EGFR and normalize to total EGFR. Plot the normalized phospho-EGFR levels against the treatment duration to determine the optimal time for inhibition.
Mandatory Visualizations
Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of this compound.
Caption: General workflow for optimizing this compound treatment conditions.
References
Technical Support Center: Tyrphostin AG 528 and Hypomagnesemia in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating Tyrphostin AG 528-induced hypomagnesemia in animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on magnesium levels in animal models?
While direct studies on this compound-induced hypomagnesemia are limited, significant reductions in plasma magnesium levels are expected based on the known class effect of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. A study on the structurally similar compound, Tyrphostin AG-1478, demonstrated a significant and progressive decrease in plasma magnesium in rats.[1][2]
Q2: What is the underlying mechanism for this compound-induced hypomagnesemia?
This compound, as an EGFR inhibitor, is believed to cause hypomagnesemia by interfering with magnesium reabsorption in the kidneys.[3][4] EGFR signaling is crucial for the function of the TRPM6 (Transient Receptor Potential Melastatin 6) channel, which is a key regulator of active magnesium transport in the distal convoluted tubule.[3][4][5] Inhibition of EGFR by this compound likely leads to reduced TRPM6 activity, resulting in renal magnesium wasting and subsequent hypomagnesemia.[3][4][5]
Q3: What are the potential downstream consequences of this compound-induced hypomagnesemia?
Based on studies with other EGFR tyrosine kinase inhibitors, prolonged hypomagnesemia can lead to systemic oxidative stress and has been associated with cardiac dysfunction in animal models.[1][2][6] Researchers should be prepared to monitor for these potential adverse effects.
Q4: How quickly can I expect to see a drop in magnesium levels after starting treatment with an EGFR tyrosine kinase inhibitor like this compound?
In a study using Tyrphostin AG-1478, a significant decrease in plasma magnesium was observed as early as one week after the initiation of treatment in rats.[1][2] The magnitude of this decrease can progress with continued exposure.[1][2]
Troubleshooting Guide
Issue 1: No significant change in plasma magnesium levels is observed after treatment.
-
Possible Cause 1: Incorrect dosage or administration.
-
Troubleshooting: Verify the calculated dose and the administration protocol. Ensure the compound was fully dissolved and administered correctly. Refer to the detailed experimental protocol below for a validated method using a similar compound.
-
-
Possible Cause 2: Insufficient duration of treatment.
-
Possible Cause 3: Animal model variability.
-
Troubleshooting: Species and strain differences can affect the response. The primary reference study used Male Sprague-Dawley rats.[1] If using a different model, consider a pilot study to determine the optimal dose and time course.
-
Issue 2: Severe adverse effects are observed in the animals.
-
Possible Cause 1: Excessive dosage.
-
Troubleshooting: The dose of 21.4 mg/kg/day for Tyrphostin AG-1478 was reported to be tolerated in rats without a significant impact on body mass gain.[1] If using a different dose of this compound, it may need to be adjusted. Reduce the dose and monitor the animals closely for signs of toxicity.
-
-
Possible Cause 2: Complications from severe hypomagnesemia.
Quantitative Data Summary
The following tables summarize the key quantitative data from a study on Tyrphostin AG-1478, which can serve as a reference for expected outcomes with this compound.
Table 1: Effect of Tyrphostin AG-1478 on Plasma Magnesium Levels in Rats
| Treatment Week | Plasma Magnesium Decrease (%) vs. Control |
| 1 | 17% |
| 2 | 27% |
| 3-5 | 26% - 35% |
Data adapted from Weglicki et al., 2012.[1][2]
Table 2: Effect of Tyrphostin AG-1478 on a Marker of Oxidative Stress (Plasma 8-isoprostane)
| Treatment Week | Increase in Plasma 8-isoprostane (%) vs. Control |
| 1 | 58% |
| 3 | 168% |
| 5 | 113% |
Data adapted from Weglicki et al., 2012.[2]
Experimental Protocols
Protocol 1: Induction of Hypomagnesemia in Rats using an EGFR Tyrosine Kinase Inhibitor
This protocol is adapted from the study by Weglicki et al. (2012) using Tyrphostin AG-1478 and can be used as a starting point for experiments with this compound.
-
Animal Model: Male Sprague-Dawley rats (starting weight ~200g).
-
Drug Preparation:
-
For in vivo administration, a stock solution in DMSO can be prepared. Further dilution in a vehicle like a mix of PEG300, Tween-80, and saline may be necessary to achieve the desired concentration and improve tolerability.[10] A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[10]
-
Drug Administration:
-
Control Group: Administer an equal volume of the vehicle (e.g., DMSO or the full vehicle mixture) using the same administration schedule.
-
Monitoring:
-
Collect blood samples weekly to monitor plasma magnesium levels.
-
Monitor animal weight and general health throughout the study.
-
At the end of the study, consider collecting tissues for further analysis (e.g., heart for signs of cardiac dysfunction, kidney for histological examination).
-
Visualizations
Caption: Signaling pathway of this compound-induced hypomagnesemia.
Caption: Experimental workflow for studying this compound effects.
References
- 1. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unk.alma.exlibrisgroup.com [unk.alma.exlibrisgroup.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. emjreviews.com [emjreviews.com]
- 6. EGFR-TKI, Erlotinib, Causes Hypomagnesemia, Oxidative Stress and Cardiac Dysfunction: Attenuation by NK-1 Receptor Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
- 8. selleckchem.com [selleckchem.com]
- 9. adooq.com [adooq.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Tyrphostin AG 528 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Tyrphostin AG 528.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Tyrphostin B66, is a protein tyrosine kinase inhibitor. It primarily targets the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2, inhibiting their autophosphorylation and downstream signaling pathways.[1][2][3][4] This inhibition can lead to anti-cancer activity.[1][2][3][4]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the experimental conditions and the specific target. Reported values are:
| Target | IC50 (in vitro, cell-free assay) |
| EGFR | 4.9 µM[1][2][3][4] |
| ErbB2/HER2 | 2.1 µM[1][2][3][4] |
| PanK3 | 3 µM[5] |
Q3: How should I prepare and store this compound stock solutions?
-
Reconstitution: this compound is soluble in DMSO.[1][5] For example, you can dissolve it in fresh, anhydrous DMSO to make a stock solution of 10-60 mg/mL.[1][5] It is important to use fresh DMSO as moisture can reduce solubility.[1]
-
Storage of Powder: The lyophilized powder should be stored at -20°C and is stable for at least 3 years.[1][5]
-
Storage of Stock Solutions: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 1 month or at -80°C for up to 1 year.[1]
Q4: What are the key sources of variability in experiments using this compound?
Several factors can contribute to variability in your results:
-
Compound Handling: Improper storage, repeated freeze-thaw cycles, and use of old or wet DMSO for reconstitution can affect the compound's potency.
-
Cell Culture Conditions: Cell density, serum concentration, and cell line passage number can significantly impact the apparent IC50 value.[1][6]
-
Experimental Protocol: Inconsistent incubation times, reagent concentrations, and detection methods can all introduce variability.
-
Off-target Effects: Like many kinase inhibitors, this compound may have off-target effects that can vary between cell lines and experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Variable Cell Seeding Density | Cell density can significantly alter the apparent IC50 of a compound.[1][6] Standardize the cell seeding density across all experiments. Perform initial optimization experiments to determine the optimal seeding density for your specific cell line and assay duration. |
| Inconsistent Serum Concentration | Serum components can interact with the compound or affect cell growth rates, leading to variable results. Use a consistent serum concentration throughout your experiments. Consider serum starvation for a period before and during treatment, but be aware this can also affect cell signaling. |
| High Cell Passage Number | Cell lines can change phenotypically and genotypically over time with increasing passage number. Use cells with a consistent and low passage number for all experiments. |
| Inaccurate Compound Concentration | Errors in serial dilutions or improper storage of stock solutions can lead to incorrect final concentrations. Prepare fresh dilutions for each experiment from a properly stored stock. Verify the concentration of your stock solution if possible. |
| Assay-Specific Variability | Different viability assays (e.g., MTT, resazurin, CellTiter-Glo) measure different aspects of cell health and can yield different IC50 values. Choose an appropriate assay for your experimental question and use it consistently. |
Issue 2: Unexpected or Variable Results in Western Blotting for p-EGFR/p-ErbB2
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Ligand Stimulation | Insufficient or inconsistent stimulation with a ligand like EGF will result in low and variable baseline phosphorylation. Optimize the concentration and incubation time for ligand stimulation before adding this compound. |
| Incorrect Lysis Buffer | The lysis buffer must contain phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins. Use a freshly prepared lysis buffer with a complete inhibitor cocktail. |
| Variable Drug Treatment Time | The inhibitory effect of this compound on EGFR/ErbB2 phosphorylation is time-dependent. Perform a time-course experiment to determine the optimal treatment duration for your cell line and experimental conditions. |
| Antibody Issues | The primary antibody may not be specific or sensitive enough, or the secondary antibody may be weak. Use validated antibodies for your target proteins. Titrate your primary antibody to determine the optimal concentration. |
| Loading Inconsistencies | Uneven protein loading across lanes will lead to inaccurate comparisons. Perform a protein quantification assay (e.g., BCA) and load equal amounts of protein in each lane. Use a loading control (e.g., β-actin, GAPDH) to normalize your results. |
Experimental Protocols
Protocol 1: Cell Viability Assay (Resazurin-Based)
This protocol provides a general guideline. Optimization for specific cell lines is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Add resazurin solution to each well and incubate for 1-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Western Blot for p-EGFR Inhibition
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight if necessary. Pre-treat the cells with various concentrations of this compound for the optimized duration.
-
Ligand Stimulation: Stimulate the cells with an optimal concentration of EGF for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., β-actin).
Visualizations
Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Growth rate inhibition metrics correct for confounders in measuring sensitivity to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 6. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to EGFR Inhibition: Tyrphostin AG 528 vs. Gefitinib
For researchers in oncology and cell signaling, the Epidermal Growth Factor Receptor (EGFR) is a critical therapeutic target. Its dysregulation is a hallmark of numerous cancers, making the study of its inhibitors essential for developing new treatments. This guide provides a detailed, data-driven comparison of two notable EGFR inhibitors: Tyrphostin AG 528 and Gefitinib. We will objectively examine their mechanisms, potency, and impact on cellular signaling pathways, supported by experimental data and protocols.
Introduction to the Inhibitors
This compound , also known as Tyrphostin B66, is a member of the tyrphostin family of protein tyrosine kinase inhibitors.[1][2] It is recognized for its inhibitory activity against EGFR and other related kinases.
Gefitinib (marketed as Iressa) is a selective, first-generation EGFR tyrosine kinase inhibitor (TKI).[3][4] It was one of the first targeted therapies developed and has been extensively studied in the context of non-small cell lung cancer (NSCLC) and other epithelial tumors.
Mechanism of Action
Both compounds inhibit EGFR activity, but their precise molecular interactions differ, influencing their potency and specificity.
This compound functions as a protein tyrosine kinase inhibitor, targeting the catalytic activity of EGFR and ErbB2.[2][5] While many tyrphostins are ATP-competitive, the specific binding mode of AG 528 is less detailed in readily available literature.[6] Its action prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.
Gefitinib is a potent and selective EGFR inhibitor that functions by competing with adenosine triphosphate (ATP) at the ATP-binding site within the intracellular kinase domain of the receptor.[1][3][7] This binding is reversible. By occupying the ATP pocket, gefitinib prevents EGFR autophosphorylation and subsequent activation of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis.[8]
Potency and Specificity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The data clearly shows that gefitinib is significantly more potent in its inhibition of EGFR than this compound.
| Compound | Target | IC50 Value |
| This compound | EGFR | 4.9 µM |
| ErbB2 | 2.1 µM | |
| Gefitinib | EGFR | ~33 nM |
Data sourced from multiple suppliers and publications.[2][5][8][9]
This compound displays activity against both EGFR and ErbB2 (HER2), another member of the ErbB family of receptor tyrosine kinases.[2] In contrast, gefitinib is highly selective for EGFR.[3] This difference in specificity can have implications for both efficacy and off-target effects in experimental models.
Impact on Downstream Signaling Pathways
Inhibition of EGFR blocks multiple downstream signaling cascades critical for cell growth and survival. The two primary pathways affected are the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway.
Gefitinib has been extensively documented to effectively suppress both of these major signaling arms. Studies have shown that treatment with gefitinib leads to a dose-dependent decrease in the phosphorylation of Akt and ERK, key nodes in the PI3K/Akt and MAPK pathways, respectively.[8] This blockade ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
While specific studies detailing the downstream effects of This compound are less common, its fundamental action as an EGFR and ErbB2 inhibitor implies that it also prevents the activation of the MAPK/ERK and PI3K/Akt pathways. By blocking the initial receptor phosphorylation event, the recruitment of adaptor proteins and subsequent activation of downstream kinases are prevented.
Figure 1. EGFR signaling pathway with points of inhibition.
Experimental Protocols
To aid researchers in designing their own comparative studies, we provide detailed methodologies for key experiments.
Figure 2. Workflow for comparing EGFR inhibitors.
In Vitro EGFR Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase enzyme
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
ATP solution
-
Peptide substrate (e.g., Poly (Glu, Tyr) 4:1 or a specific peptide like Y12-Sox)
-
This compound and Gefitinib stock solutions (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white microtiter plates
Protocol:
-
Prepare serial dilutions of this compound and Gefitinib in 50% DMSO.
-
In a 384-well plate, add 0.5 µL of each inhibitor dilution or DMSO (vehicle control).
-
Add 5 µL of EGFR kinase solution (e.g., 5 nM final concentration) to each well.
-
Pre-incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 45 µL of a master mix containing the peptide substrate (e.g., 5 µM final) and ATP (at or near its Km, e.g., 15 µM final) prepared in kinase reaction buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect kinase activity following the manufacturer's protocol for the chosen detection system (e.g., ADP-Glo™, which measures ADP production).
-
Measure luminescence using a plate reader.
-
Plot the initial velocity of the reaction against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This assay assesses the effect of the inhibitors on the metabolic activity of cultured cells, which serves as an indicator of cell viability.
Materials:
-
EGFR-expressing cancer cell line (e.g., A431, PC-9)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow cells to attach overnight.
-
Prepare serial dilutions of this compound and Gefitinib in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against inhibitor concentration to determine the IC50.
Western Blotting for EGFR Pathway Activation
This technique is used to measure the levels of phosphorylated (active) EGFR and its downstream targets, providing a direct readout of pathway inhibition within the cell.
Materials:
-
EGFR-expressing cancer cell line
-
6-well tissue culture plates
-
Serum-free medium
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EGFR (Tyr1173), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-Actin (loading control).
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
PVDF membranes
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound, Gefitinib, or vehicle control for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation.
-
Immediately place plates on ice, wash twice with ice-cold PBS, and lyse the cells with 100 µL of RIPA buffer.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
To confirm equal loading, strip the membrane and re-probe for total protein or a loading control like actin.
Conclusion
This guide provides a comparative analysis of this compound and Gefitinib, two inhibitors of the EGFR signaling pathway.
-
Gefitinib is a highly potent and selective, reversible ATP-competitive inhibitor of EGFR. Its nanomolar efficacy makes it a powerful tool for specifically interrogating the role of EGFR in cellular processes and a benchmark compound in drug development.
-
This compound is a less potent, dual inhibitor of EGFR and ErbB2. Its micromolar IC50 values suggest it is better suited for initial screening studies or experiments where dual inhibition is desired.
For researchers, the choice between these two compounds will depend on the specific experimental goals. For highly specific and potent inhibition of wild-type EGFR, gefitinib is the superior choice. For broader inhibition of the ErbB family or in situations where a less potent inhibitor is required to establish dose-response relationships, this compound may be a suitable alternative. The provided protocols offer a robust framework for conducting these comparative investigations in the laboratory.
References
- 1. Irreversible inhibitors of the EGF receptor may circumvent acquired resistance to gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 7. The Role of Irreversible HER Family Inhibition in the Treatment of Patients with Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 9. This compound (Tyrphostin B66) | EGFR抑制剂 | MCE [medchemexpress.cn]
A Comparative Guide to EGFR Inhibitors: Tyrphostin AG 528 vs. Erlotinib
In the landscape of targeted cancer therapy, inhibitors of the epidermal growth factor receptor (EGFR) have emerged as a cornerstone in the treatment of various malignancies. This guide provides a detailed, data-driven comparison of two such inhibitors: Tyrphostin AG 528, a research compound, and erlotinib, an FDA-approved therapeutic. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their efficacy and mechanisms of action.
Mechanism of Action and Target Specificity
Both this compound and erlotinib function by inhibiting the tyrosine kinase activity of EGFR, a key signaling protein that, when dysregulated, can drive tumor cell proliferation, survival, and angiogenesis.[1][2][3] Erlotinib is a reversible inhibitor that competes with adenosine triphosphate (ATP) for its binding site in the intracellular catalytic domain of the EGFR tyrosine kinase.[4][][6] This blockage prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras/Raf/MAPK and PI3K/Akt pathways, ultimately leading to decreased tumor cell growth and enhanced apoptosis.[6][7]
This compound, also known as Tyrphostin B66, is also a protein tyrosine kinase inhibitor.[2][3][8] While it targets EGFR, it also demonstrates inhibitory activity against ErbB2 (also known as HER2), another member of the ErbB family of receptor tyrosine kinases.[2][9] This broader specificity may offer a different therapeutic window and potential efficacy in tumors co-expressing both receptors.
Comparative Efficacy: A Data-Driven Overview
The following table summarizes the available quantitative data on the inhibitory potency of this compound and erlotinib against their primary targets. It is important to note that a direct head-to-head clinical comparison is not available as this compound is primarily a research tool.
| Inhibitor | Target | IC50 Value | Notes |
| This compound | EGFR | 4.9 µM[2][9] | In vitro enzyme assay. |
| ErbB2/HER2 | 2.1 µM[2][9] | In vitro enzyme assay. | |
| Erlotinib | EGFR | 2 nM[10][11][12] | Purified tyrosine kinase assay. |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
The data clearly indicates that erlotinib is a significantly more potent inhibitor of EGFR than this compound, with an IC50 value in the nanomolar range compared to the micromolar range for this compound.[2][9][10][11][12] This higher potency is a key factor in its clinical efficacy at tolerable doses.
Clinical Efficacy of Erlotinib
Erlotinib (marketed as Tarceva) is approved for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][4][] Its efficacy is particularly pronounced in NSCLC patients whose tumors harbor activating mutations in the EGFR gene, such as exon 19 deletions or the L858R substitution in exon 21.[1][4] Clinical trials have demonstrated that erlotinib can significantly prolong progression-free survival (PFS) and, in some cases, overall survival (OS) in these patient populations.[13][14][15] For instance, a phase III trial showed that erlotinib improved median OS to 6.7 months compared to 4.7 months with placebo in patients with advanced NSCLC who had failed prior chemotherapy.[13]
Preclinical Data on this compound
Information on the in vivo efficacy of this compound is limited to preclinical studies. Its anticancer activity has been noted, but detailed experimental data from animal models is not as extensively published as for clinically approved drugs like erlotinib.[2][9]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental evaluation of these inhibitors, the following diagrams are provided.
Caption: EGFR signaling pathway and points of inhibition.
Caption: Typical experimental workflow for inhibitor evaluation.
Detailed Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies for key experiments are crucial.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., A549, a human lung adenocarcinoma cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and erlotinib in culture medium. Replace the existing medium with the inhibitor-containing medium and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.
Western Blot Analysis for EGFR Phosphorylation
-
Cell Lysis: After treatment with the inhibitors for a defined period, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubate with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of p-EGFR normalized to total EGFR and the loading control.
Conclusion
References
- 1. drugs.com [drugs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Erlotinib - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. SMPDB [smpdb.ca]
- 8. medkoo.com [medkoo.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. researchgate.net [researchgate.net]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Erlotinib in the treatment of advanced non-small cell lung cancer: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical utility of erlotinib for the treatment of non-small-cell lung cancer in Japanese patients: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase III randomised controlled trial of erlotinib vs gefitinib in advanced non-small cell lung cancer with EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tyrphostin AG 528 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the cellular target engagement of Tyrphostin AG 528, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2 kinases. This document outlines experimental data, protocols, and comparisons with alternative inhibitors to facilitate informed decisions in research and development.
This compound is a well-characterized protein tyrosine kinase inhibitor with demonstrated activity against EGFR and ErbB2/HER2, key drivers in various cancers.[1][2] Validating that a compound like this compound reaches and interacts with its intended target within a complex cellular environment is a critical step in drug discovery. This guide explores established cellular assays to confirm and quantify this target engagement.
Comparison of this compound with Alternative EGFR/ErbB2 Inhibitors
Several alternative small molecule inhibitors targeting EGFR and/or ErbB2 have been developed and are in clinical use. A direct comparison of their cellular potency is essential for selecting the appropriate tool compound for research or for evaluating the potential of new chemical entities. The following table summarizes the reported cellular IC50 values for this compound and a selection of commonly used alternative inhibitors. It is important to note that these values can vary between different cell lines and assay conditions.
| Inhibitor | Primary Target(s) | Reported Cellular IC50 | Reference |
| This compound | EGFR, ErbB2/HER2 | EGFR: 4.9 µM, ErbB2: 2.1 µM | [1][2] |
| Gefitinib | EGFR | Varies by cell line (e.g., ~0.015 µM in HCC827) | [3][4] |
| Erlotinib | EGFR | Varies by cell line (e.g., ~0.01 µM in NCI-H358) | [3][5][6] |
| Afatinib | EGFR, ErbB2, ErbB4 | Varies by cell line (e.g., ~0.001 µM in NCI-H1975) | [3][4][7] |
| Lapatinib | EGFR, ErbB2 | Varies by cell line (e.g., ~0.15 µM in SK-BR-3) | |
| Neratinib | EGFR, ErbB2, ErbB4 (irreversible) | Varies by cell line (e.g., ~0.006 µM in SK-BR-3) | |
| Osimertinib | EGFR (including T790M mutant) | Varies by cell line (e.g., ~0.01 µM in NCI-H1975) |
Experimental Methodologies for Validating Target Engagement
To rigorously assess the cellular target engagement of this compound and its alternatives, a multi-pronged approach employing various assays is recommended.
Western Blotting for Phospho-Protein Levels
Principle: This immunoassay-based technique is a cornerstone for evaluating the inhibition of kinase activity. By treating cells with the inhibitor and then stimulating the pathway of interest (e.g., with EGF), one can measure the phosphorylation status of the target kinase (e.g., p-EGFR) and its downstream substrates. A successful target engagement will result in a dose-dependent decrease in the phosphorylation signal.
Experimental Protocol: Western Blot for Phospho-EGFR (p-EGFR)
-
Cell Culture and Treatment: Plate cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours prior to the experiment. Treat the cells with varying concentrations of this compound or alternative inhibitors for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate ligand, such as Epidermal Growth Factor (EGF), at a final concentration of 100 ng/mL for 10-15 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-EGFR signal to the total EGFR or a loading control like β-actin.
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that allows for the quantitative measurement of compound binding to a specific protein target. It relies on energy transfer between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the same kinase. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal. This assay provides a direct measure of target occupancy in a physiological context.
Experimental Protocol: NanoBRET™ Kinase Target Engagement Assay
-
Cell Transfection: Co-transfect HEK293 cells with a vector encoding the target kinase (EGFR or ErbB2) fused to NanoLuc® luciferase and a selectable marker.
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well or 384-well white assay plate.
-
Compound and Tracer Addition: Add the test compounds (e.g., this compound) at various concentrations to the cells. Then, add the NanoBRET™ tracer at a predetermined optimal concentration.
-
Equilibration: Incubate the plate for a specified period (e.g., 2 hours) at 37°C in a CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Signal Measurement: Immediately measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer capable of detecting BRET.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission) and plot the values against the compound concentration to determine the IC50, which reflects the compound's affinity for the target in live cells.
BaF3 Cell Proliferation Assay
Principle: The BaF3 cell line is an IL-3 dependent pro-B cell line that can be genetically engineered to express a constitutively active or ligand-dependent oncogenic kinase, such as a mutated EGFR. In the absence of IL-3, the survival and proliferation of these engineered cells become dependent on the activity of the expressed kinase. Therefore, inhibitors that effectively engage and inhibit the target kinase will suppress cell proliferation, which can be quantified.
Experimental Protocol: BaF3 Cell Proliferation Assay for EGFR Inhibitors
-
Cell Culture: Culture BaF3 cells stably expressing the EGFR or ErbB2 construct of interest in RPMI-1640 medium supplemented with 10% fetal bovine serum and IL-3.
-
IL-3 Withdrawal and Seeding: Wash the cells to remove IL-3 and resuspend them in IL-3-free medium. Seed the cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of this compound or other inhibitors to the wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.
-
Viability Assessment: Measure cell viability using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo®, respectively.
-
Data Analysis: Plot the cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Visualizing Cellular Processes and Workflows
To provide a clearer understanding of the underlying biological and experimental processes, the following diagrams have been generated using Graphviz.
Caption: EGFR/ErbB2 Signaling Pathway and Inhibition by this compound.
Caption: Western Blotting Workflow for Phospho-Protein Analysis.
Caption: Principle of the NanoBRET Target Engagement Assay.
By employing the methodologies outlined in this guide, researchers can effectively validate and quantify the cellular target engagement of this compound and compare its performance against other kinase inhibitors. This systematic approach is crucial for advancing our understanding of inhibitor efficacy and for the development of novel targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AB036. Comparison of the effectiveness of gefitinib, erlotinib and afatinib in epidermal growth factor receptor mutated tumors of non-small cell lung cancer - Papathanasiou - Annals of Translational Medicine [atm.amegroups.org]
- 4. Comparison of gefitinib, erlotinib and afatinib in non-small cell lung cancer: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.plos.org [journals.plos.org]
- 6. A comparative study on erlotinib & gefitinib therapy in non-small cell lung carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first‐line setting - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of Action of Tyrphostin AG 528: A Comparative Guide to In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental assays to confirm the mechanism of action of Tyrphostin AG 528, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2 tyrosine kinases. We present a comparative analysis of this compound against other well-established EGFR inhibitors, supported by experimental data and detailed protocols for key assays.
Mechanism of Action of this compound
This compound acts as a competitive inhibitor at the ATP-binding site of the EGFR and ErbB2/HER2 tyrosine kinase domains.[1] This inhibition prevents the autophosphorylation of the receptors upon ligand binding, thereby blocking the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.[2][3] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Comparative Inhibitory Activity
The inhibitory potency of this compound and other selected EGFR inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. These values are determined through various biochemical and cell-based assays. Below is a summary of reported IC50 values for this compound and two clinically relevant EGFR tyrosine kinase inhibitors (TKIs), Gefitinib and Erlotinib.
| Compound | Target | Assay Type | IC50 (µM) |
| This compound | EGFR | Cell-free kinase assay | 4.9[2][3] |
| ErbB2/HER2 | Cell-free kinase assay | 2.1[2][3] | |
| Gefitinib | EGFR (wild-type) | Cell-based proliferation assay | Varies by cell line (e.g., ~0.015-0.5) |
| EGFR (exon 19 del) | Cell-based proliferation assay | Varies by cell line (e.g., ~0.008-0.02) | |
| EGFR (L858R) | Cell-based proliferation assay | Varies by cell line (e.g., ~0.005-0.03) | |
| Erlotinib | EGFR (wild-type) | Cell-based proliferation assay | Varies by cell line (e.g., ~0.03-2)[4] |
| EGFR (exon 19 del) | Cell-based proliferation assay | Varies by cell line (e.g., ~0.007)[5] | |
| EGFR (L858R) | Cell-based proliferation assay | Varies by cell line (e.g., ~0.012)[5] |
Note: IC50 values can vary significantly depending on the specific assay conditions, cell line used, and the mutational status of the EGFR gene. The data presented here is for comparative purposes and is collated from various sources.
Key Experimental Assays and Protocols
To validate the mechanism of action of this compound and compare its efficacy with other inhibitors, a series of biochemical and cell-based assays are essential.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified EGFR kinase domain.
Principle: The transfer of a phosphate group from ATP to a synthetic peptide substrate by the EGFR kinase is quantified. The presence of an inhibitor reduces the rate of this reaction.
Detailed Protocol (Example using ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT.
-
Dilute the recombinant human EGFR kinase domain in the reaction buffer to the desired concentration.
-
Prepare a solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in the reaction buffer. The ATP concentration should be close to the Km value for EGFR.
-
Prepare serial dilutions of this compound and other test compounds in DMSO, and then dilute further in the reaction buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add 5 µL of the diluted inhibitor solution.
-
Add 5 µL of the diluted EGFR kinase solution and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal via a luciferase reaction.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based EGFR Phosphorylation Assay (Western Blot)
This assay determines the effect of the inhibitor on the autophosphorylation of EGFR within a cellular context.
Principle: Cells overexpressing EGFR are treated with the inhibitor, followed by stimulation with EGF. The level of phosphorylated EGFR is then detected by Western blotting using a phospho-specific antibody.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., A431, which overexpresses wild-type EGFR) in appropriate media until they reach 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR activity.
-
Pre-treat the cells with various concentrations of this compound or other inhibitors for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total EGFR and a housekeeping protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated EGFR to total EGFR for each treatment condition.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular IC50.
-
Cell Proliferation Assay
This assay measures the ability of the inhibitor to suppress the growth of cancer cells that are dependent on EGFR signaling.
Principle: The proliferation of EGFR-dependent cancer cell lines is measured in the presence of varying concentrations of the inhibitor over a period of several days.
Detailed Protocol (Example using MTT Assay):
-
Cell Seeding:
-
Seed an appropriate number of cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of this compound or other inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified incubator.
-
-
MTT Assay:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) value.
-
Visualizing the Mechanism and Workflow
To further clarify the mechanism of action and the experimental process, the following diagrams are provided.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: General workflow for confirming the mechanism of action.
References
- 1. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure: A cell culture model of second-line erlotinib treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Anti-Tumor Effects of Tyrphostin AG 528 in Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-tumor effects of Tyrphostin AG 528 in xenograft models. Due to the limited availability of public data specifically for this compound in vivo, this document synthesizes information from related tyrphostin compounds and established EGFR/ErbB2 inhibitors to present a representative analysis. The experimental data and protocols should be considered illustrative of the methodologies used for this class of compounds.
Executive Summary
This compound is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2 (HER2) tyrosine kinases, with IC50 values of 4.9 μM and 2.1 μM, respectively.[1][2] These receptors are critical drivers of cell proliferation, survival, and migration in many cancers. By blocking the signaling cascades initiated by these receptors, this compound is expected to exhibit anti-tumor activity. This guide explores its potential efficacy in preclinical xenograft models, offers a comparison with other EGFR/ErbB2 inhibitors, and provides detailed experimental methodologies for validation.
Comparative Efficacy of EGFR/ErbB2 Inhibitors in Xenograft Models
The following table summarizes hypothetical yet representative data on the anti-tumor activity of this compound compared to other known EGFR/ErbB2 inhibitors in a human squamous cell carcinoma xenograft model.
| Compound | Dosing Schedule | Mean Tumor Volume Reduction (%) | Survival Benefit (%) | Target IC50 (EGFR) | Target IC50 (ErbB2) |
| This compound (Hypothetical) | 50 mg/kg, daily, i.p. | 55 | 40 | 4.9 µM | 2.1 µM |
| Gefitinib | 50 mg/kg, daily, p.o. | 60 | 45 | 0.033 µM | >100 µM |
| Erlotinib | 50 mg/kg, daily, p.o. | 65 | 50 | 0.002 µM | >100 µM |
| Lapatinib | 100 mg/kg, daily, p.o. | 70 | 55 | 0.011 µM | 0.009 µM |
Note: The data for this compound is extrapolated based on its known potency and the performance of similar tyrphostin compounds in preclinical studies. Actual results may vary.
Signaling Pathway Inhibition
This compound targets the ATP binding site of the intracellular tyrosine kinase domain of EGFR and ErbB2. This inhibition blocks the autophosphorylation of the receptors, thereby preventing the activation of downstream signaling pathways crucial for tumor growth and survival, such as the RAS/MAPK and PI3K/AKT pathways.
Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
A generalized protocol for evaluating the anti-tumor effects of this compound in a xenograft model is provided below. This protocol is based on standard methodologies for similar compounds.[3][4]
1. Cell Culture and Animal Model
-
Cell Line: A human cancer cell line with known overexpression of EGFR and/or ErbB2 (e.g., A431 squamous cell carcinoma, SK-OV-3 ovarian cancer).
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
2. Xenograft Implantation
-
Harvest cultured cancer cells during the logarithmic growth phase.
-
Resuspend cells in a sterile, serum-free medium or a mixture with Matrigel (1:1 ratio).
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100-200 µL into the right flank of each mouse.
3. Treatment Protocol
-
Monitor tumor growth using calipers.
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation: Dissolve this compound in a vehicle solution, such as DMSO, and then dilute with saline or a solution containing Cremophor EL and ethanol.
-
Administration: Administer this compound (e.g., 50 mg/kg) or vehicle control intraperitoneally (i.p.) or orally (p.o.) daily for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
4. Efficacy Evaluation
-
Primary Endpoint: Tumor growth inhibition. Compare the mean tumor volume of the treatment group to the control group.
-
Secondary Endpoints:
-
Survival Analysis: Monitor mice for signs of toxicity and euthanize when tumors reach a predetermined size or if significant morbidity is observed. Plot Kaplan-Meier survival curves.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissues for analysis of target inhibition (e.g., Western blot for phosphorylated EGFR/ErbB2, AKT, and ERK).
-
Histological Analysis: Perform H&E staining and immunohistochemistry (e.g., for Ki-67 to assess proliferation and TUNEL assay for apoptosis).
-
5. Statistical Analysis
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to compare tumor volumes between groups.
-
Analyze survival data using the log-rank test.
-
A p-value of < 0.05 is typically considered statistically significant.
Experimental Workflow
The following diagram illustrates the key steps in a typical xenograft study to validate the anti-tumor effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tyrphostins reduce chemotherapy-induced intestinal injury in mice: assessment by a biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antiproliferative effects of tyrosine kinase inhibitors tyrphostins on a human squamous cell carcinoma in vitro and in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tyrphostin AG 528 and Modern Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, tyrosine kinase inhibitors (TKIs) have emerged as a cornerstone, revolutionizing treatment paradigms for various malignancies. This guide provides a detailed comparative analysis of Tyrphostin AG 528, an early generation TKI, and a selection of modern, FDA-approved TKIs targeting key oncogenic kinases: Epidermal Growth Factor Receptor (EGFR), Breakpoint Cluster Region-Abelson Murine Leukemia Viral Oncogene Homolog 1 (BCR-ABL), and Vascular Endothelial Growth Factor Receptor (VEGFR).
Executive Summary
This compound, a member of the tyrphostin family of compounds, was one of the pioneering synthetic inhibitors of tyrosine kinases, primarily targeting the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5][6] While instrumental in establishing the principle of targeting specific kinases for cancer therapy, this compound exhibits significantly lower potency compared to modern TKIs.[7][8] Modern TKIs, developed through decades of research, demonstrate superior efficacy, selectivity, and have well-established clinical benefits. This guide will delve into a quantitative comparison of their inhibitory activities, outline the experimental methodologies used for their evaluation, and visualize the signaling pathways they modulate.
Data Presentation: A Quantitative Comparison of Inhibitory Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and a selection of modern TKIs against their respective primary targets. It is important to note that these values are compiled from various studies and direct head-to-head comparisons in a single experimental setting are limited.
Table 1: EGFR Inhibitors - IC50 Values
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | EGFR | 4900[7][8] | Early generation, micromolar potency. |
| ErbB2 (HER2) | 2100[7][8] | ||
| Gefitinib | EGFR (Wild-Type) | 21-37 | First-generation, reversible inhibitor. |
| EGFR (Exon 19 del) | 7.9 | Increased potency against activating mutations. | |
| EGFR (L858R) | 13 | ||
| Erlotinib | EGFR (Wild-Type) | 2 | First-generation, reversible inhibitor. |
| EGFR (Exon 19 del) | 0.3 | Increased potency against activating mutations. | |
| EGFR (L858R) | 4.8 | ||
| Afatinib | EGFR (Wild-Type) | 0.5 | Second-generation, irreversible inhibitor. |
| EGFR (Exon 19 del) | 0.1 | Broad activity against ErbB family members. | |
| EGFR (L858R) | 0.4 | ||
| ErbB2 (HER2) | 14 | ||
| Osimertinib | EGFR (Wild-Type) | 200-498 | Third-generation, irreversible inhibitor. |
| EGFR (Exon 19 del) | 12 | High potency against activating and resistance mutations. | |
| EGFR (L858R) | 15 | ||
| EGFR (T790M) | 1 | Specifically designed to target the T790M resistance mutation. |
Table 2: BCR-ABL Inhibitors - IC50 Values
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | BCR-ABL | Data not available | Primarily an EGFR inhibitor; some related tyrphostins show BCR-ABL activity.[9][10] |
| Imatinib | BCR-ABL | 250-500 | First-generation inhibitor, revolutionized CML treatment. |
| Dasatinib | BCR-ABL | <1 | Second-generation inhibitor, potent against many imatinib-resistant mutations. |
| Nilotinib | BCR-ABL | 20-30 | Second-generation inhibitor, more potent than imatinib. |
| Ponatinib | BCR-ABL | 0.37 | Third-generation inhibitor, active against the T315I "gatekeeper" mutation. |
| BCR-ABL (T315I) | 2 |
Table 3: VEGFR Inhibitors - IC50 Values
| Inhibitor | Target | IC50 (nM) | Notes |
| This compound | VEGFR-2 | Data not available | Some related tyrphostins show VEGFR-2 inhibitory activity.[11] |
| Sorafenib | VEGFR-2 | 90 | Multi-kinase inhibitor also targeting RAF, PDGFR-β, and c-Kit. |
| VEGFR-3 | 20 | ||
| Sunitinib | VEGFR-2 | 2 | Multi-kinase inhibitor also targeting PDGFRβ and c-Kit. |
| Pazopanib | VEGFR-1 | 10 | Multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit. |
| VEGFR-2 | 30 | ||
| VEGFR-3 | 47 | ||
| Axitinib | VEGFR-1 | 0.1 | Potent and selective inhibitor of VEGFRs. |
| VEGFR-2 | 0.2 | ||
| VEGFR-3 | 0.1-0.3 |
Experimental Protocols
The quantitative data presented above are typically generated using the following key experimental methodologies.
In Vitro Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Principle: This assay measures the phosphorylation of a substrate by a purified kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is quantified, often using radioisotopes or fluorescence-based methods.
Generalized Protocol:
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., EGFR, BCR-ABL, VEGFR).
-
Specific peptide or protein substrate.
-
ATP (adenosine triphosphate), often radiolabeled with ³²P or ³³P.
-
Kinase reaction buffer (containing MgCl₂, MnCl₂, DTT, etc.).
-
Test inhibitor (e.g., this compound, modern TKI) at various concentrations.
-
Phosphocellulose paper or other capture membrane.
-
Scintillation counter or fluorescence plate reader.
-
-
Procedure:
-
Prepare a series of dilutions of the test inhibitor.
-
In a microplate, combine the kinase, its substrate, and the kinase reaction buffer.
-
Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a membrane).
-
If using radiolabeled ATP, spot the reaction mixture onto phosphocellulose paper and wash away unincorporated ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter or a fluorescence plate reader.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
Cell Proliferation/Viability Assay (MTT/XTT)
Objective: To assess the effect of a TKI on the proliferation and viability of cancer cell lines that are dependent on the targeted kinase.
Principle: These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
Generalized Protocol:
-
Reagents and Materials:
-
Cancer cell line expressing the target kinase (e.g., A431 for EGFR, K562 for BCR-ABL, HUVEC for VEGFR).
-
Complete cell culture medium.
-
Test inhibitor at various concentrations.
-
MTT or XTT reagent.
-
Solubilization solution (for MTT assay).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the test inhibitor. Include a vehicle control.
-
Incubate the plate for a specified period (e.g., 48-72 hours).
-
Add the MTT or XTT reagent to each well and incubate for a few hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by these TKIs and a typical experimental workflow for their evaluation.
Caption: Simplified EGFR signaling pathway and the point of inhibition by TKIs.
Caption: Key downstream signaling pathways activated by the BCR-ABL oncoprotein.
Caption: The VEGF/VEGFR-2 signaling cascade, a critical driver of angiogenesis.
Caption: A generalized workflow for the evaluation and development of TKIs.
Concluding Remarks
The journey from early kinase inhibitors like this compound to the highly potent and selective modern TKIs illustrates the remarkable progress in targeted cancer therapy. While this compound and its analogs were crucial in validating the concept of kinase inhibition, their micromolar potency and likely broader off-target effects limited their clinical translation. In contrast, modern TKIs, with their nanomolar to sub-nanomolar potencies and often improved selectivity profiles, have become indispensable tools in the oncologist's armamentarium, significantly improving patient outcomes in various cancers. This comparative guide highlights the quantitative leaps in drug development and underscores the importance of continued research to overcome challenges such as acquired resistance and to develop the next generation of even more effective and safer targeted therapies.
References
- 1. Tyrphostins inhibit the epidermal growth factor receptor-mediated breakdown of phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of protein-tyrosine kinases by tyrphostins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. Tyrphostins and other tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of inhibition by tyrphostins of the tyrosine kinase activity of the epidermal growth factor receptor and analysis by a new computer program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tyrphostin-induced inhibition of p210bcr-abl tyrosine kinase activity induces K562 to differentiate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrphostin AG957, a tyrosine kinase inhibitor with anti-BCR/ABL tyrosine kinase activity restores beta1 integrin-mediated adhesion and inhibitory signaling in chronic myelogenous leukemia hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Tyrphostin AG 528: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of Tyrphostin AG 528, a potent inhibitor of epidermal growth factor receptors (EGFR) and ErbB2/HER2.[1][2][3] Adherence to these procedures is vital to mitigate risks and ensure compliance with safety regulations.
Chemical and Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 133550-49-9 |
| Molecular Formula | C18H14N2O3 |
| Molecular Weight | 306.32 g/mol |
| IC50 for EGFR | 4.9 µM |
| IC50 for ErbB2/HER2 | 2.1 µM |
| Solubility in DMSO | 60-61 mg/mL |
| Storage (Short Term) | 0 - 4°C (days to weeks) |
| Storage (Long Term) | -20°C (months to years) |
Experimental Protocols: Disposal Procedure
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[4] While specific protocols may vary by institution, the following step-by-step guide outlines the best practices for its safe disposal.
Personnel Protective Equipment (PPE) Required:
-
NIOSH/MSHA-approved respirator
-
Chemical-resistant rubber gloves
-
Chemical safety goggles
-
Protective clothing to prevent skin contact
Step 1: Waste Identification and Segregation
-
Identify Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, must be treated as chemical waste.
-
Segregate Waste: Do not mix this compound waste with other incompatible waste streams. It is crucial to prevent cross-contamination and unforeseen chemical reactions.
Step 2: Waste Collection and Containment
-
Use Appropriate Containers: Collect all this compound waste in a designated, leak-proof, and chemically compatible container. The original container, if empty and properly sealed, can be used for disposal.
-
Solid Waste: For chemically contaminated solid waste, such as gloves and paper towels, line a designated container with a clear plastic bag.
-
Liquid Waste: Collect liquid waste in a sealable container. For large volumes, carboys are appropriate. Aqueous waste should be collected separately from solvent-based waste.
-
Keep Containers Closed: Waste containers must be kept securely sealed at all times, except when adding waste. This prevents the release of vapors and reduces the risk of spills.
Step 3: Labeling and Storage
-
Properly Label Containers: All waste containers must be clearly labeled with a hazardous waste tag. The label should include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The concentration and quantity of the waste.
-
The date when the first waste was added to the container.
-
Any other hazardous components present in the waste stream.
-
-
Safe Storage: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of waste generation and away from incompatible chemicals. Ensure secondary containment is used for liquid waste.
Step 4: Scheduling Waste Pickup
-
Contact Environmental Health and Safety (EHS): Once the waste container is full, or before it has been stored for the maximum allowable time per your institution's policy, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do Not Dispose Down the Drain: Never dispose of this compound or any hazardous chemical waste down the sink.[5]
-
Do Not Dispose in Regular Trash: Contaminated materials and empty containers should not be disposed of in the regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tyrphostin AG 528
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Tyrphostin AG 528. This document provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Immediate Safety and Hazard Information
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2 tyrosine kinases.[1][2] While a valuable tool in cancer research, it is classified as a toxic substance that can cause moderate to severe skin and eye irritation.[1] Prolonged or repeated exposure may cause organ damage.[3] Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the required equipment.
| PPE Category | Item | Specifications and Recommendations |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times in the laboratory when handling the compound. Should provide a complete seal around the eyes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended. Always use two pairs (double-gloving) and change them immediately if contaminated. |
| Respiratory Protection | NIOSH/MSHA-approved Respirator | A half-mask or full-face respirator equipped with a P100 particulate filter for handling the solid compound. For solutions, an organic vapor cartridge in addition to the particulate filter may be necessary depending on the solvent and concentration. |
| Protective Clothing | Laboratory Coat | A buttoned lab coat must be worn to protect skin and clothing. Consider a disposable gown for added protection during weighing and solution preparation. |
Operational Plan: From Receipt to Use
Following a systematic workflow minimizes the risk of accidental exposure and contamination.
Step-by-Step Handling Procedures
-
Receiving and Inspection: Upon receipt, visually inspect the package for any signs of damage. If the container is compromised, do not open it and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Secure Storage: Store this compound in a cool, dry, and dark place, away from oxidizing agents.[1] The container should be tightly sealed and clearly labeled as "Toxic." Access to the storage area should be restricted to authorized personnel.
-
Weighing and Solution Preparation:
-
Perform all weighing and solution preparation in a certified chemical fume hood to avoid inhalation of the powdered compound.
-
Before starting, ensure all necessary PPE is correctly worn.
-
Use a dedicated set of spatulas and weighing paper.
-
To minimize dust generation, handle the powder gently.
-
Prepare solutions by slowly adding the solvent to the pre-weighed compound.
-
-
Experimental Use:
-
When using solutions of this compound, continue to work within a chemical fume hood.
-
Avoid the creation of aerosols.
-
Clearly label all vessels containing the compound.
-
-
Decontamination of Work Area:
-
After each use, decontaminate the work area, including the balance and the fume hood surfaces, with an appropriate cleaning agent (e.g., 70% ethanol), followed by a thorough wipe-down with water.
-
Dispose of all cleaning materials as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Step-by-Step Disposal Procedures
-
Collect Waste: All materials that have come into contact with this compound, including gloves, weighing paper, pipette tips, and unused solutions, must be considered hazardous waste.
-
Segregate Waste Streams:
-
Solid Waste: Collect contaminated lab coats, gloves, and other solid materials in a designated, clearly labeled hazardous waste bag.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, chemical-resistant container. Do not mix with other solvent waste streams unless approved by your EHS office.
-
Sharps Waste: Dispose of contaminated needles and pipette tips in a designated sharps container.
-
-
Label Waste Containers: All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (this compound), and the primary hazard (Toxic).
-
Temporary Storage: Store waste containers in a designated, secure area, away from general laboratory traffic, until they are collected for disposal.
-
Final Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Disposal must be carried out in accordance with all local, state, and federal regulations. Incineration in a licensed facility is a common disposal method for such compounds.
EGFR/ErbB2 Signaling Pathway Inhibition by this compound
This compound exerts its anti-cancer effects by inhibiting the phosphorylation of EGFR and ErbB2, key components of a signaling pathway that drives cell proliferation and survival.
Representative Experimental Protocol: In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on EGFR or ErbB2 kinase activity.
Materials
-
Recombinant human EGFR or ErbB2 kinase
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)
-
This compound
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
-
Multichannel pipettes
-
Plate reader
Procedure
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in the kinase reaction buffer. The final concentrations should span a range appropriate to determine the IC₅₀ value (e.g., from 0.01 µM to 100 µM).
-
Set up Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate, and this compound (or vehicle control) to each well.
-
Pre-incubate the mixture at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate the Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction and Detect Signal:
-
Stop the reaction by adding the detection reagent according to the manufacturer's instructions (e.g., the ADP-Glo™ reagent which measures the amount of ADP produced).
-
Allow the detection reaction to proceed for the recommended time.
-
-
Measure Signal: Read the luminescence or fluorescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all wells.
-
Normalize the data to the vehicle control (100% activity) and a no-ATP control (0% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their critical research endeavors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
